Product packaging for Zafirlukast-13C,d6(Cat. No.:)

Zafirlukast-13C,d6

Cat. No.: B12401823
M. Wt: 582.7 g/mol
InChI Key: YEEZWCHGZNKEEK-FRNAQRDRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zafirlukast-13C,d6 is a useful research compound. Its molecular formula is C31H33N3O6S and its molecular weight is 582.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33N3O6S B12401823 Zafirlukast-13C,d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H33N3O6S

Molecular Weight

582.7 g/mol

IUPAC Name

cyclopentyl N-[3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuterio(113C)methoxy)phenyl]methyl]-1-(trideuteriomethyl)indol-5-yl]carbamate

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i2D3,3+1D3

InChI Key

YEEZWCHGZNKEEK-FRNAQRDRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5C)O[13C]([2H])([2H])[2H]

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Molecular Weight of Zafirlukast-13C,d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Zafirlukast-13C,d6, an isotopically labeled analog of the asthma therapeutic, Zafirlukast. This document is intended to serve as a comprehensive resource, offering precise data and methodologies relevant to its molecular properties.

Introduction to Zafirlukast and Its Isotopically Labeled Analog

Zafirlukast is a synthetic, selective, and orally active leukotriene receptor antagonist used in the management of asthma.[1][2] It functions by blocking the action of cysteinyl leukotrienes at the CysLT1 receptor, thereby mitigating airway constriction, mucus production, and inflammation.[2] For advanced research in pharmacokinetics, metabolism, and as an internal standard in analytical assays, isotopically labeled versions of Zafirlukast are employed. This compound is one such version, where specific atoms have been replaced by their heavier isotopes. This labeling provides a distinct mass signature that is invaluable for mass spectrometry-based detection and quantification.

Molecular Composition and Weight

The introduction of stable isotopes—specifically one Carbon-13 (¹³C) atom and six Deuterium (d or ²H) atoms—alters the molecular weight of the parent compound, Zafirlukast.

Quantitative Data Summary

The molecular formulas and weights of Zafirlukast and its isotopically labeled analog are summarized in the table below for direct comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )
ZafirlukastC₃₁H₃₃N₃O₆S575.68[3]
This compoundC₃₀¹³CH₂₇D₆N₃O₆S582.70[4][5][6]
Experimental Protocols: Molecular Weight Calculation

The molecular weight of a chemical compound is a fundamental physical property calculated by summing the atomic weights of its constituent atoms. For isotopically labeled compounds like this compound, the masses of the specific isotopes must be used in the calculation.

Methodology:

  • Identify the Molecular Formula: The molecular formula for this compound is C₃₀¹³CH₂₇D₆N₃O₆S.[3][4][5]

  • Determine Atomic Weights of Constituent Atoms:

    • Carbon (C): ~12.011 amu

    • Carbon-13 (¹³C): ~13.00335 amu

    • Hydrogen (H): ~1.008 amu

    • Deuterium (D): ~2.014 amu

    • Nitrogen (N): ~14.007 amu

    • Oxygen (O): ~16.000 amu

    • Sulfur (S): ~32.06 amu

  • Calculate the Total Molecular Weight:

    • (30 × Atomic Weight of C) + (1 × Atomic Weight of ¹³C) + (27 × Atomic Weight of H) + (6 × Atomic Weight of D) + (3 × Atomic Weight of N) + (6 × Atomic Weight of O) + (1 × Atomic Weight of S)

    • (30 × 12.011) + (1 × 13.00335) + (27 × 1.008) + (6 × 2.014) + (3 × 14.007) + (6 × 16.000) + (1 × 32.06)

    • 360.33 + 13.00335 + 27.216 + 12.084 + 42.021 + 96.000 + 32.06 = 582.71435 g/mol

This calculated value is in close agreement with the reported molecular weight of approximately 582.70 g/mol .[4][6]

Visualization of Isotopic Labeling

The following diagram illustrates the conceptual relationship between the parent compound, Zafirlukast, and its isotopically labeled derivative, this compound.

G cluster_0 Isotopic Labeling Process Zafirlukast Zafirlukast (C31H33N3O6S) MW: 575.68 Labeled_Zafirlukast This compound (C30_13CH27D6N3O6S) MW: 582.70 Zafirlukast->Labeled_Zafirlukast Isotopic Substitution (+1 13C, +6 D, -1 C, -6 H)

Caption: Relationship between Zafirlukast and its isotopically labeled form.

References

A Technical Guide to Commercial Sourcing of Zafirlukast-¹³C,d₆ for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available Zafirlukast-¹³C,d₆, a critical isotopically labeled internal standard for quantitative bioanalysis. This document outlines key suppliers, available product specifications, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies.

Introduction to Zafirlukast-¹³C,d₆

Zafirlukast is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT₁) receptor, utilized in the chronic treatment of asthma.[1] The isotopically labeled version, Zafirlukast-¹³C,d₆, incorporates one carbon-13 atom and six deuterium atoms. This heavy-isotope labeling renders it an ideal internal standard for mass spectrometry-based quantification of zafirlukast in complex biological matrices. Its use significantly improves the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response.[2]

Commercial Suppliers and Product Specifications

A critical step in any research is the selection of high-quality reagents. The following table summarizes the product offerings for Zafirlukast-¹³C,d₆ from various commercial suppliers. Researchers are advised to request a certificate of analysis (CoA) from their chosen supplier to obtain lot-specific data.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic EnrichmentAvailable Formats
Smolecule S12875934C₃₀¹³CH₂₇D₆N₃O₆S582.70Information not readily availableInformation not readily availableInquire for details
MedChemExpress (MCE) HY-17492S2C₃₀¹³CH₂₇D₆N₃O₆S582.70Information not readily availableInformation not readily available1 mg, 5 mg
Simson Pharma Z010006C₃₀¹³CH₂₇D₆N₃O₆S582.71CoA provided with purchaseCoA provided with purchaseInquire for details
Cayman Chemical Not explicitly listed-----
Toronto Research Chemicals (TRC) Z125027C₃₀¹³CH₂₇D₆N₃O₆S582.71Information not readily availableInformation not readily availableInquire for details
LGC Standards Not explicitly listed-----
Alsachim (a Shimadzu Group Company) Not explicitly listed-----

Note: While Cayman Chemical, LGC Standards, and Alsachim are prominent suppliers of reference standards, Zafirlukast-¹³C,d₆ was not explicitly found in their online catalogs at the time of this guide's compilation. Researchers are encouraged to contact these suppliers directly for potential custom synthesis inquiries.

Experimental Protocol: Quantification of Zafirlukast in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the determination of zafirlukast in human plasma utilizing Zafirlukast-¹³C,d₆ as an internal standard. This protocol is based on established methods for zafirlukast analysis and best practices for bioanalytical method development.

Materials and Reagents
  • Zafirlukast (analyte) reference standard

  • Zafirlukast-¹³C,d₆ (internal standard)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • 96-well protein precipitation plates

Preparation of Stock and Working Solutions
  • Zafirlukast Stock Solution (1 mg/mL): Accurately weigh and dissolve zafirlukast in methanol.

  • Zafirlukast-¹³C,d₆ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Zafirlukast-¹³C,d₆ in methanol.

  • Zafirlukast Working Solutions: Serially dilute the zafirlukast stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-30% B

    • 2.6-3.5 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Zafirlukast: Precursor ion (Q1) m/z 576.2 → Product ion (Q3) m/z 463.2

    • Zafirlukast-¹³C,d₆ (IS): Precursor ion (Q1) m/z 583.2 → Product ion (Q3) m/z 469.2

Data Analysis

The concentration of zafirlukast in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from the standards of known concentrations.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanism of action of zafirlukast and the experimental workflow for its quantification.

cluster_0 Zafirlukast Mechanism of Action Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1 CysLT₁ Receptor Leukotrienes->CysLT1 binds to Inflammation Airway Inflammation, Bronchoconstriction, Mucus Production CysLT1->Inflammation activates Zafirlukast Zafirlukast Zafirlukast->CysLT1 antagonizes

Caption: Zafirlukast's mechanism of action as a CysLT₁ receptor antagonist.

cluster_1 LC-MS/MS Experimental Workflow start Start: Plasma Sample add_is Add Zafirlukast-¹³C,d₆ (IS) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject LC-MS/MS Analysis supernatant->inject data Data Acquisition (MRM) inject->data quantify Quantification (Peak Area Ratio) data->quantify end Result: Zafirlukast Concentration quantify->end

Caption: Workflow for the quantification of zafirlukast in plasma.

cluster_2 Supplier Selection Logic start Define Research Need: Zafirlukast-¹³C,d₆ identify Identify Potential Suppliers start->identify request_coa Request Certificate of Analysis identify->request_coa compare Compare Specifications: Purity, Isotopic Enrichment, Cost request_coa->compare decision Select Supplier compare->decision decision->identify Does Not Meet Requirements purchase Purchase Reagent decision->purchase Meets Requirements end Proceed with Experiment purchase->end

Caption: Logical workflow for selecting a commercial supplier.

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Zafirlukast-13C,d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Zafirlukast-13C,d6, a labeled version of the potent leukotriene receptor antagonist, Zafirlukast. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in pharmacokinetic studies, metabolic profiling, and as internal standards in bioanalytical assays.

Introduction

This compound is a synthetically derived form of Zafirlukast where specific atoms have been replaced with their heavier stable isotopes, namely Carbon-13 (¹³C) and Deuterium (d or ²H). This labeling provides a distinct mass signature that allows for its differentiation from the endogenous or unlabeled drug in biological matrices, without altering its fundamental chemical properties. The strategic placement of these isotopes is crucial for maintaining the compound's pharmacological activity while enhancing its utility in analytical applications.[1]

Isotopic Purity

The isotopic purity of this compound is a critical parameter that defines its suitability for use in quantitative bioanalysis. It is a measure of the extent to which the intended isotopes have been incorporated into the molecule and the absence of unlabeled or partially labeled species. High isotopic enrichment is essential to minimize cross-talk with the unlabeled analyte and ensure the accuracy of analytical measurements.

While a specific Certificate of Analysis with quantitative data for isotopic enrichment of this compound is not publicly available, the following table summarizes the intended labeling pattern and the analytical techniques used to confirm it.

Parameter Description Analytical Method
Molecular Formula C₃₀¹³CH₂₇D₆N₃O₆SMass Spectrometry
Molecular Weight 582.70 g/mol Mass Spectrometry
¹³C Labeling Position Methoxy carbon on the benzene ring¹³C NMR Spectroscopy
Deuterium Labeling Positions Six positions on the cyclopentyl ring¹H NMR, ²H NMR, Mass Spectrometry
Expected Isotopic Enrichment Typically >98% for each labeled positionMass Spectrometry, NMR Spectroscopy
Chemical Purity Typically >98%HPLC, LC-MS
Experimental Protocol for Determining Isotopic Purity

The determination of isotopic purity for a labeled compound like this compound involves a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

1. Mass Spectrometry (MS)

  • Objective: To determine the isotopic distribution and calculate the isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable chromatographic system (e.g., HPLC or UPC²).

  • Method:

    • A solution of this compound is infused into the mass spectrometer.

    • The mass spectrum is acquired, showing the distribution of ions corresponding to the unlabeled compound, the fully labeled compound (M+7), and any partially labeled species.

    • The relative intensities of these peaks are used to calculate the percentage of isotopic enrichment. The molecular ion peak for the fully labeled compound should be the most abundant.[2]

  • Data Analysis: The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a given level of enrichment.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the position of the isotopic labels and the structural integrity of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Methods:

    • ¹H NMR: The absence of signals at the positions where deuterium has been incorporated confirms successful deuteration.

    • ¹³C NMR: An enhanced signal will be observed for the carbon atom that has been replaced with ¹³C, confirming its location.

    • ²H NMR: Direct detection of the deuterium signals provides unambiguous confirmation of their presence and location.

Below is a diagram illustrating a general workflow for the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Product synthesis Chemical Synthesis of This compound purification HPLC Purification synthesis->purification ms Mass Spectrometry (Isotopic Enrichment) purification->ms nmr NMR Spectroscopy (Structural Confirmation) purification->nmr hplc HPLC/LC-MS (Chemical Purity) purification->hplc product This compound (Isotopically & Chemically Pure) ms->product nmr->product hplc->product

Fig. 1: General workflow for the synthesis and characterization of this compound.

Stability

The stability of this compound is a critical attribute, ensuring its integrity during storage and experimental use. Stability studies are typically conducted under various stress conditions to identify potential degradation products and establish appropriate storage and handling procedures.

Stress Condition Observed Degradation of Zafirlukast Potential Impact on this compound
Acidic Hydrolysis Degradation observed.Similar degradation is expected.
Basic Hydrolysis Stable.Expected to be stable.
Oxidation Degradation observed.Similar degradation is expected.
Thermal Stable.Expected to be stable.
Photolytic Stable.Expected to be stable.
Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is the cornerstone for assessing the stability of this compound.

  • Objective: To develop a validated HPLC method that can separate the intact this compound from its potential degradation products and to assess its stability under various stress conditions.

  • Instrumentation: An HPLC system with a UV or mass spectrometric detector.

  • Method (Forced Degradation Study):

    • Prepare solutions of this compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

    • Expose the solutions to elevated temperatures (e.g., 60°C) for a defined period.

    • For photostability, expose a solution to UV and visible light.

    • Analyze the stressed samples at different time points using the developed stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Data Analysis: The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control.

The following diagram outlines the process of a forced degradation study.

G cluster_stress Forced Degradation Conditions start This compound Stock Solution acid Acidic (e.g., 0.1M HCl, 60°C) start->acid base Basic (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidative (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (UV/Vis light) start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Data Analysis: - Degradation Pathway - Method Validation analysis->end

Fig. 2: Workflow for a forced degradation study of this compound.

Mechanism of Action and Signaling Pathway

Zafirlukast is a competitive and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. By blocking the binding of LTD₄ to its receptor, Zafirlukast inhibits the downstream signaling cascade that leads to bronchoconstriction, mucus secretion, and airway inflammation.

The binding of LTD₄ to the G-protein coupled CysLT1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG activates protein kinase C (PKC), which is involved in various cellular responses, including inflammation. This compound, being structurally and functionally identical to Zafirlukast, is expected to exhibit the same mechanism of action.

The diagram below illustrates the signaling pathway of the leukotriene D4 receptor and the inhibitory action of Zafirlukast.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor CysLT1 Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ltd4 Leukotriene D4 (LTD4) ltd4->receptor binds & activates zafirlukast This compound zafirlukast->receptor binds & inhibits ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc contraction Smooth Muscle Contraction ca_release->contraction inflammation Inflammation pkc->inflammation

Fig. 3: Leukotriene D4 signaling pathway and the mechanism of action of Zafirlukast.

Conclusion

This compound is a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalysis. Its high isotopic purity and stability are paramount for generating reliable and accurate data. This guide has outlined the key aspects of its isotopic purity and stability, along with the experimental protocols used for their assessment. While specific quantitative data for this compound is not always publicly available, the methodologies described provide a robust framework for its characterization and use in a research setting. The understanding of its mechanism of action and the associated signaling pathway further enhances its utility in pharmacological studies. It is recommended to obtain a batch-specific Certificate of Analysis from the supplier for precise quantitative data on isotopic enrichment and chemical purity.[3] Recommended storage conditions are typically at -20°C for long-term stability.[4]

References

Decoding the Certificate of Analysis for Zafirlukast-13C,d6: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Zafirlukast-13C,d6, an isotopically labeled leukotriene receptor antagonist. This document is crucial for ensuring the quality, identity, and purity of the compound, which is primarily used as an internal standard in pharmacokinetic and metabolic studies. Understanding the data presented in a CoA is paramount for the integrity and reproducibility of research findings.

Compound Information

This compound is a stable isotope-labeled version of Zafirlukast, a potent anti-asthmatic drug. The incorporation of one carbon-13 (¹³C) atom and six deuterium (d6) atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry.

ParameterSpecification
Product Name This compound
Molecular Formula C₃₀¹³CH₂₇D₆N₃O₆S[1]
Molecular Weight 582.70 g/mol [1]
CAS Number Not available
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol
Storage Store at 2-8°C, protect from light

Analytical Data Summary

The following tables summarize the quantitative data typically found on a CoA for this compound, ensuring the material meets the stringent requirements for research and development applications.

Table 1: Identity Confirmation
TestMethodSpecificationResult
Mass Spectrometry ESI-MSConforms to structureConforms
¹H NMR Spectroscopy 400 MHzConforms to structureConforms
¹³C NMR Spectroscopy 100 MHzConforms to structureConforms
Table 2: Purity and Isotopic Enrichment
TestMethodSpecificationResult
Chemical Purity HPLC (UV, 225 nm)≥98%99.5%
Isotopic Purity Mass Spectrometry≥99 atom % ¹³C99.2 atom %
Isotopic Enrichment Mass Spectrometry≥98 atom % D98.9 atom %
Unlabeled Zafirlukast Mass Spectrometry≤0.5%0.2%
Table 3: Residual Solvents
TestMethodSpecification (ICH Q3C)Result
Residual Solvents Headspace GC-MSComplies with USP <467>Complies

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are essential for understanding how the quality of this compound is assessed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Objective: To determine the chemical purity of this compound by separating it from any non-labeled or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity, Isotopic Purity, and Enrichment
  • Objective: To confirm the molecular weight and structure, and to determine the isotopic purity and enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Procedure for Identity: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical value.

  • Procedure for Isotopic Purity and Enrichment: The relative intensities of the ion peaks corresponding to the labeled (M+7) and unlabeled (M) Zafirlukast are measured. The isotopic purity is determined by the proportion of the desired isotopologue relative to all other isotopic variants of the same compound. Isotopic enrichment refers to the percentage of a particular isotope at a specific atomic position.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To provide detailed structural information and confirm the identity of the this compound molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR).

  • Solvent: A deuterated solvent such as DMSO-d6 or Chloroform-d is used to dissolve the sample.

  • Procedure:

    • ¹H NMR: Provides information on the number and environment of proton atoms in the molecule. The absence of signals at specific chemical shifts can confirm the deuterium labeling.

    • ¹³C NMR: Provides information on the carbon skeleton. The presence of an enhanced signal at a specific chemical shift can confirm the position of the ¹³C label.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
  • Objective: To identify and quantify any residual volatile organic solvents from the synthesis and purification process.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Procedure: A sample of this compound is placed in a sealed vial and heated. The volatile solvents in the headspace are then injected into the GC-MS for separation and identification. The detected solvents are quantified and compared against the limits set by the International Council for Harmonisation (ICH) Q3C guidelines and USP <467>.

Visualizing the Analytical Workflow and Data Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the analytical process and the relationship between the various tests performed to generate the Certificate of Analysis.

Analytical_Workflow cluster_sample Sample Handling cluster_testing Analytical Testing cluster_data Data Analysis & Certification Sample_Reception Receive this compound Batch Sample_Preparation Prepare Analytical Samples Sample_Reception->Sample_Preparation Identity Identity Confirmation (MS, NMR) Sample_Preparation->Identity Purity Purity & Enrichment (HPLC, MS) Sample_Preparation->Purity Residual_Solvents Residual Solvents (GC-MS) Sample_Preparation->Residual_Solvents Data_Review Review & Analyze Data Identity->Data_Review Purity->Data_Review Residual_Solvents->Data_Review Specification_Check Compare Against Specifications Data_Review->Specification_Check CoA_Generation Generate Certificate of Analysis Specification_Check->CoA_Generation CoA_Data_Relationship cluster_tests Quality Control Tests cluster_attributes Certified Attributes CoA Certificate of Analysis HPLC HPLC Chemical_Purity Chemical Purity HPLC->Chemical_Purity MS Mass Spec Identity Identity MS->Identity Isotopic_Enrichment Isotopic Enrichment MS->Isotopic_Enrichment NMR NMR NMR->Identity GCMS GC-MS Residual_Solvents Residual Solvents GCMS->Residual_Solvents Chemical_Purity->CoA Identity->CoA Isotopic_Enrichment->CoA Residual_Solvents->CoA

References

The Indispensable Role of Stable Isotope-Labeled Internal Standards in Modern Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the pursuit of accurate and precise quantification of analytes within complex biological matrices is paramount. This technical guide delves into the core principles and practical applications of stable isotope-labeled internal standards (SIL-IS), a cornerstone of modern quantitative mass spectrometry. The use of SIL-IS has revolutionized bioanalytical methodologies by providing a robust means to correct for variability inherent in sample preparation and analysis, thereby ensuring the generation of high-quality, reliable data essential for drug discovery, development, and clinical research.

The Fundamental Advantage: Mitigating Analytical Variability

The primary function of an internal standard is to compensate for the potential loss of analyte during sample processing and to correct for variations in instrument response. SIL-IS are considered the gold standard for internal standards in mass spectrometry-based bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[1][2] This near-perfect analogy allows the SIL-IS to track the analyte through every step of the analytical process, from extraction and derivatization to chromatography and ionization.

By adding a known amount of a SIL-IS to a sample at the earliest stage of preparation, any subsequent loss or variation will affect both the analyte and the SIL-IS to the same extent. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass difference. Consequently, the ratio of the analyte's signal to the SIL-IS's signal remains constant, even if the absolute signal intensities fluctuate. This ratiometric measurement is the key to achieving high accuracy and precision in quantitative bioanalysis.[]

The use of SIL-IS is particularly crucial for mitigating a phenomenon known as the "matrix effect," where co-eluting endogenous components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][4] Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, it effectively normalizes these variations.[5]

Key Considerations for Selecting and Synthesizing a Stable Isotope-Labeled Internal Standard

The selection of an appropriate SIL-IS is a critical step in bioanalytical method development. Several factors must be carefully considered to ensure the internal standard performs optimally:

  • Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment and be substantially free of the unlabeled analyte. Contamination with the unlabeled analyte can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[4]

  • Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent isotopic crosstalk, where the isotopic cluster of the analyte interferes with the signal of the SIL-IS, and vice versa. A mass shift of at least 3 to 4 Daltons is generally recommended for small molecules.[6]

  • Label Position and Stability: The stable isotopes (commonly ²H, ¹³C, or ¹⁵N) should be incorporated into a metabolically stable position within the molecule to prevent in-vivo or in-vitro exchange of the label.[6] Deuterium (²H) labels, while often easier to synthesize, can sometimes exhibit a slight chromatographic shift (isotope effect) compared to the unlabeled analyte, which may lead to differential matrix effects. Therefore, ¹³C or ¹⁵N labeling is often preferred for achieving the closest possible co-elution.[1]

  • Chemical Purity: The SIL-IS should be chemically pure and well-characterized to ensure that any observed signal is solely from the intended labeled compound.

The synthesis of SIL-IS can be achieved through various methods, including chemical synthesis using isotopically enriched starting materials or by introducing the label in the final steps of the synthetic route. The choice of synthetic strategy depends on the complexity of the molecule and the desired position of the isotopic label.

Quantitative Data on the Impact of SIL-IS

The superiority of SIL-IS over other types of internal standards, such as structural analogs, is well-documented in the scientific literature. The following tables summarize representative data from studies comparing the accuracy and precision of bioanalytical methods with and without the use of SIL-IS.

Table 1: Comparison of Accuracy in the Quantification of Lapatinib in Human Plasma

Internal Standard TypeMean Accuracy (% of Nominal Concentration)
Stable Isotope-Labeled (lapatinib-d3)Within 100 ± 10%
Non-Isotope-Labeled (zileuton)Within 100 ± 10% in pooled plasma, but significant variability in individual patient plasma

Data adapted from a study on the quantification of lapatinib in cancer patient plasma.[7] The study highlights that while a non-isotope-labeled internal standard may perform adequately in a homogenous pooled matrix, only a SIL-IS can correct for the inter-individual variability in recovery observed in real patient samples.[7]

Table 2: Comparison of Precision in a Bioanalytical Assay

Internal Standard TypeStandard Deviation of Bias (n=number of samples)Statistical Significance (p-value)
Stable Isotope-Labeled7.6% (n=340)p=0.02 (significantly lower variance)
Analogous Internal Standard8.6% (n=284)

This table presents a statistical evaluation showing a significant improvement in the precision of a bioanalytical method upon the implementation of a SIL-IS compared to an analogous internal standard.[8]

Experimental Protocols: A Generalized Approach

While specific protocols will vary depending on the analyte, matrix, and instrumentation, the following provides a generalized, step-by-step methodology for the quantification of a small molecule drug in plasma using LC-MS/MS with a SIL-IS.

1. Reagent and Standard Preparation

  • Stock Solutions: Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Store at -20°C or below.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in the same solvent to create a series of working standard solutions for spiking into the blank matrix to generate the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a concentration that will yield a robust and reproducible signal in the mass spectrometer.

2. Calibration Curve and Quality Control Sample Preparation

  • Calibration Standards: Spike a set of blank plasma samples with the analyte working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma from a separate stock solution of the analyte.

3. Sample Preparation (Protein Precipitation - a common technique)

  • Aliquot 100 µL of each standard, QC, and unknown plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution to each tube (except for the blank sample). Vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for pH adjustment) to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition.

  • Vortex briefly and centrifuge to pellet any remaining particulates.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column is commonly used for small molecule analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution is typically employed to separate the analyte from matrix components. An example gradient could be: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the SIL-IS by infusing the individual standard solutions into the mass spectrometer. Select the most intense and specific transitions for quantification.

    • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows, as well as compound-dependent parameters like collision energy and declustering potential.

5. Data Processing and Quantification

  • Integrate the peak areas for the analyte and the SIL-IS in each chromatogram.

  • Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the calibration curve.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of SIL-IS in bioanalysis.

Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of SIL-Internal Standard Sample->Add_IS Extraction Analyte Extraction (e.g., Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & SIL-IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Construction Ratio_Calculation->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

Caption: A generalized workflow for a bioanalytical assay using a stable isotope-labeled internal standard.

Matrix_Effect_Correction cluster_Without_IS Without Internal Standard cluster_With_SIL_IS With Stable Isotope-Labeled Internal Standard Analyte_Signal_Suppressed Analyte Signal (Suppressed) Inaccurate_Quantification Inaccurate Quantification Analyte_Signal_Suppressed->Inaccurate_Quantification Leads to Analyte_Signal_Suppressed_2 Analyte Signal (Suppressed) Ratio_Constant Analyte/SIL-IS Ratio Remains Constant Analyte_Signal_Suppressed_2->Ratio_Constant Same Suppression SIL_IS_Signal_Suppressed SIL-IS Signal (Suppressed) SIL_IS_Signal_Suppressed->Ratio_Constant Same Suppression Accurate_Quantification Accurate Quantification Ratio_Constant->Accurate_Quantification Leads to Matrix_Effect Matrix Effect (Ion Suppression) Matrix_Effect->Analyte_Signal_Suppressed Matrix_Effect->Analyte_Signal_Suppressed_2 Matrix_Effect->SIL_IS_Signal_Suppressed Analyte Analyte Analyte->Matrix_Effect SIL_IS SIL-IS SIL_IS->Matrix_Effect

Caption: Conceptual diagram illustrating how a SIL-IS corrects for matrix effects (ion suppression).

Conclusion

Stable isotope-labeled internal standards are an indispensable tool in modern bioanalysis, providing an unparalleled ability to correct for a wide range of analytical variabilities. Their use significantly enhances the accuracy, precision, and robustness of quantitative methods, particularly in complex biological matrices. By carefully selecting and synthesizing an appropriate SIL-IS and implementing it within a well-validated experimental protocol, researchers and drug development professionals can generate high-quality data that is reliable and defensible, ultimately contributing to the advancement of pharmaceutical sciences and clinical research.

References

The Pharmacokinetic Profile of Zafirlukast in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Zafirlukast, a selective and competitive antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of Zafirlukast in various animal models, which is crucial for the design and interpretation of non-clinical and clinical studies.

Introduction to Zafirlukast and its Mechanism of Action

Zafirlukast is a synthetic, orally active compound that specifically targets the CysLT1 receptor, thereby inhibiting the pro-inflammatory actions of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[1][2][3] These lipid mediators are potent constrictors of airway smooth muscle and play a significant role in the pathophysiology of asthma and other inflammatory conditions by increasing vascular permeability, promoting mucus secretion, and recruiting eosinophils.[1][3] By blocking the CysLT1 receptor, Zafirlukast effectively antagonizes these effects, leading to bronchodilation and a reduction in airway inflammation.[3]

The signaling pathway initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor is a key target in the therapeutic management of asthma. The following diagram illustrates the mechanism of action of Zafirlukast in interrupting this pathway.

Zafirlukast_Mechanism_of_Action Mechanism of Action of Zafirlukast cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CysLT1 CysLT1 Receptor Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1->Inflammatory_Response Activates CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLTs->CysLT1 Binds to Zafirlukast Zafirlukast Zafirlukast->CysLT1 Blocks

Caption: Mechanism of Zafirlukast as a CysLT1 receptor antagonist.

Pharmacokinetic Profile in Preclinical Species

Pharmacokinetic studies in various animal models are essential to characterize the ADME properties of a drug candidate before its progression to human trials. For Zafirlukast, studies have been conducted in mice, rats, and dogs to understand its behavior in vivo.

Absorption

Zafirlukast is rapidly absorbed following oral administration in preclinical species.[4] However, the presence of food can significantly reduce its bioavailability.

Distribution

Zafirlukast exhibits a high degree of binding to plasma proteins, predominantly albumin (>99%).[4][5] The volume of distribution suggests a moderate level of tissue distribution.[4] Preclinical studies have indicated minimal penetration of Zafirlukast across the blood-brain barrier.[4]

Metabolism

Zafirlukast undergoes extensive hepatic metabolism.[5][6] In vitro studies using human liver microsomes have identified the cytochrome P450 isoenzyme CYP2C9 as the primary pathway for the formation of hydroxylated metabolites.[5] Additionally, Zafirlukast has been shown to be a substrate and an inhibitor of CYP3A4.[5] The primary routes of metabolism across species involve hydrolysis of the amide linkage and hydroxylation.[6]

Excretion

The primary route of elimination for Zafirlukast and its metabolites in preclinical species is through biliary excretion into the feces.[6][7] Studies with radiolabeled Zafirlukast in mice, rats, and dogs showed that the majority of the administered dose is recovered in the feces, with minimal urinary excretion.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters of Zafirlukast in different preclinical models. It is important to note that comprehensive, directly comparable datasets across multiple studies are limited in the public domain.

Table 1: Pharmacokinetic Parameters of Zafirlukast in Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)
Data Not Available in a Comparable FormatData Not AvailableData Not AvailableData Not Available

While studies have been conducted in rats, a consolidated table of pharmacokinetic parameters from publicly available literature could not be compiled. One study provided a figure illustrating the pharmacokinetic profile but did not include a corresponding data table in the accessible text.[8]

Table 2: Pharmacokinetic Parameters of Zafirlukast in Mice (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)
Data Not Available in a Comparable FormatData Not AvailableData Not AvailableData Not Available

Specific quantitative pharmacokinetic data for Zafirlukast in mice from publicly available sources is limited.

Table 3: Pharmacokinetic Parameters of Zafirlukast in Dogs (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)
Data Not Available in a Comparable FormatData Not AvailableData Not AvailableData Not Available

Specific quantitative pharmacokinetic data for Zafirlukast in dogs from publicly available sources is limited.

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of scientific findings. The following sections outline representative methodologies for conducting preclinical pharmacokinetic studies of Zafirlukast.

Animal Models and Husbandry

Studies are typically conducted in standard laboratory animal models such as Sprague-Dawley or Wistar rats, C57BL/6 mice, and Beagle dogs.[6] Animals should be housed in controlled environments with respect to temperature, humidity, and light-dark cycles, with ad libitum access to standard chow and water, unless fasting is required for the study. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Drug Formulation and Administration

For oral administration, Zafirlukast is typically formulated as a suspension in a suitable vehicle, such as a solution of carboxymethylcellulose or another appropriate suspending agent. For intravenous administration, Zafirlukast would be dissolved in a biocompatible solvent. The formulation should be prepared fresh on the day of dosing.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study.

PK_Study_Workflow Typical Preclinical Pharmacokinetic Study Workflow cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_poststudy Post-Study Phase Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (Oral or IV) Animal_Acclimatization->Dosing Dose_Formulation Dose Formulation Preparation Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Workflow for a preclinical pharmacokinetic study.

Blood Sample Collection

Blood samples are collected at predetermined time points following drug administration. The sampling schedule is designed to adequately characterize the absorption, distribution, and elimination phases of the drug. For rodents, blood can be collected via tail vein, saphenous vein, or retro-orbital sinus sampling. For larger animals like dogs, blood is typically drawn from the cephalic or jugular vein.[9] Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

Plasma Sample Preparation and Bioanalysis

Plasma is separated from whole blood by centrifugation. The resulting plasma samples are stored frozen (typically at -20°C or -80°C) until analysis. The concentration of Zafirlukast in plasma is typically determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.

Conclusion

This technical guide has summarized the key aspects of the preclinical pharmacokinetic profile of Zafirlukast. The available data from studies in mice, rats, and dogs indicate that Zafirlukast is readily absorbed, highly protein-bound, extensively metabolized, and primarily eliminated through the feces. While qualitative information is available, there is a notable lack of comprehensive, publicly accessible quantitative pharmacokinetic data in tabular format for these preclinical models. The provided experimental protocols and diagrams offer a foundational understanding for designing and conducting future preclinical studies on Zafirlukast or similar compounds. Further research to generate and publish detailed pharmacokinetic parameters in various preclinical species would be of significant value to the scientific community.

References

Methodological & Application

Application Note: A Validated SPE-LC-MS/MS Protocol for the Quantitative Analysis of Zafirlukast in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zafirlukast is a selective and competitive leukotriene receptor antagonist used for the chronic treatment of asthma. Monitoring its excretion and metabolic profile is crucial for comprehensive pharmacokinetic and toxicological studies. While Zafirlukast is extensively metabolized, with the majority of the dose excreted in feces, approximately 10% is accounted for in urinary excretion.[1][2] Notably, some literature suggests that the parent compound, Zafirlukast, is not detected in urine, likely due to its extensive metabolism and low concentration.[1][2][3]

This application note details a robust and highly sensitive sample preparation protocol for the extraction and quantification of Zafirlukast from human urine. The method employs Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is designed to achieve a low limit of quantification, making it suitable for detecting trace amounts of the parent drug or for adaptation to its metabolites.

Quantitative Method Performance

While most validated methods for Zafirlukast are developed for human plasma, the performance characteristics provide a benchmark for sensitivity and accuracy. The following table summarizes data from several published LC-MS/MS methods for Zafirlukast in biological matrices.

ParameterMethod 1 (LC-MS/MS in Plasma)[4]Method 2 (UPLC-MS/MS in Plasma)[5]Method 3 (HPLC with Fluorescence in Plasma)[6]Proposed Method Target (LC-MS/MS in Urine)
Linearity Range 0.15 - 600 ng/mL0.17 - 600 ng/mL0.75 - 200 ng/mL0.1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.15 ng/mL0.17 ng/mL0.75 ng/mL≤ 0.2 ng/mL
Intra-day Precision (%RSD) < 15%≤ 12.6%< 9%< 15%
Inter-day Precision (%RSD) < 15%≤ 12.6%< 9%< 15%
Accuracy / Recovery Within 85-115%88.3 - 113.9%> 90% Recovery> 85% Recovery
Internal Standard (IS) ValdecoxibMontelukastICI 198,707Montelukast or Valdecoxib

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for Zafirlukast extraction from biological fluids.[6][7] It utilizes a polymeric anion exchange SPE cartridge to effectively capture the acidic Zafirlukast molecule and separate it from endogenous urine matrix components.

1. Materials and Reagents

  • SPE Cartridges: Polymeric Anion Exchange (e.g., HyperSep Retain AX, 30 mg)

  • Zafirlukast and Internal Standard (IS): Reference standards (e.g., Montelukast)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (HPLC grade), Deionized Water

  • Reagents: Formic Acid, Ammonium Acetate

  • Urine Samples: Stored at -20°C or below until analysis.

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Zafirlukast and the Internal Standard (IS) in acetonitrile.

  • Working Standard Solutions: Prepare serial dilutions of the Zafirlukast stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Working IS Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.

  • Elution Solvent: 5% Formic Acid in Acetonitrile (v/v).

3. Sample Pre-treatment

  • Thaw frozen urine samples completely at room temperature.

  • Vortex the samples for 15 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.

  • Transfer 1.0 mL of the clear urine supernatant to a clean tube.

  • Spike with 20 µL of the working IS solution (except for blank samples). For calibration curve samples, spike with the appropriate working standard solution.

  • Vortex briefly to mix.

4. Solid-Phase Extraction Procedure

  • Conditioning: Condition the SPE cartridge by passing 1.0 mL of acetonitrile.

  • Equilibration: Equilibrate the cartridge by passing 1.0 mL of deionized water. Ensure the sorbent bed does not go dry.

  • Loading: Load the 1.0 mL pre-treated urine sample onto the cartridge. Allow the sample to pass through under gravity or gentle vacuum at a flow rate of approximately 1-2 mL/min.

  • Washing 1: Wash the cartridge with 1.0 mL of deionized water to remove salts and polar interferences.

  • Washing 2: Wash the cartridge with 1.0 mL of acetonitrile to remove non-polar interferences.

  • Drying: Dry the SPE cartridge thoroughly under a high vacuum for 5-10 minutes to remove residual solvents.

  • Elution: Elute Zafirlukast and the IS from the cartridge by passing 1.0 mL of the elution solvent (5% Formic Acid in Acetonitrile). Collect the eluate in a clean collection tube.

5. Post-Extraction Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Analytical Method: LC-MS/MS

  • Chromatographic Column: A C18 column (e.g., Hypersil BDS C18) is suitable for separation.[4]

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile), run in a gradient or isocratic mode.[4][5]

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source, typically in negative ion mode.[5]

  • MRM Transitions:

    • Zafirlukast: m/z 574.2 → 462.1[4]

    • Montelukast (IS): m/z 584.2 → 472.1[5]

Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Urine 1. Urine Sample (1 mL) Spike 2. Spike IS / Standards Urine->Spike Centrifuge 3. Centrifuge (4000 x g) Spike->Centrifuge Condition 4. Condition (Acetonitrile) Equilibrate 5. Equilibrate (Water) Condition->Equilibrate Load 6. Load Sample Equilibrate->Load Wash1 7. Wash 1 (Water) Load->Wash1 Wash2 8. Wash 2 (Acetonitrile) Wash1->Wash2 Elute 9. Elute (ACN + 5% Formic Acid) Wash2->Elute Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute Evaporate->Reconstitute Analysis 12. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Zafirlukast extraction from urine via SPE.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Zafirlukast from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zafirlukast, a competitive and selective leukotriene receptor antagonist, is a crucial medication for the chronic treatment of asthma.[1] Accurate quantification of Zafirlukast in biological matrices such as plasma and urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Solid-phase extraction (SPE) is a widely used technique for the sample preparation of Zafirlukast from these complex biological samples. It offers significant advantages over other methods like liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and reduced solvent consumption.[2] This document provides detailed protocols and application notes for the extraction of Zafirlukast using SPE, followed by analysis with high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section details the methodologies for the solid-phase extraction of Zafirlukast from human plasma, a common biological matrix for its analysis. The protocols are based on established and validated methods.[1][3]

Method 1: Polymeric Anion Exchange SPE

This method is suitable for a fast and reproducible extraction of Zafirlukast from human plasma using a polymeric anion exchange SPE material.[1]

  • Materials and Reagents:

    • SPE Device: 30 mg Retain AX 96-well Plates or cartridges[1]

    • Zafirlukast and internal standard (e.g., Glybenclamide) stock solutions (1000 µg/mL in LC-MS grade acetonitrile)[1]

    • Human Plasma[1]

    • Acetonitrile (LC-MS grade)[1]

    • Water (LC-MS grade)[1]

    • Formic Acid[1]

    • Ammonia solution[1]

    • 96-well manifold[1]

    • Evaporation system (e.g., UltraVapTM)[1]

    • Sonicator[1]

  • Sample and Standard Preparation:

    • Prepare calibration standards by spiking 180 µL of plasma with 10 µL of the internal standard and 10 µL of the appropriate Zafirlukast spiking solution.[1]

    • For a single level accuracy check, five replicates can be prepared at a concentration of 200 ng/mL.[1]

  • Solid-Phase Extraction Protocol:

    • Conditioning: Condition the SPE well plate with 500 µL of acetonitrile.[1]

    • Equilibration: Equilibrate the well plate with 500 µL of water.[1]

    • Loading: Load 200 µL of the plasma sample (spiked with Zafirlukast and internal standard).[1]

    • Washing 1: Wash the wells with 500 µL of water.[1]

    • Washing 2: Wash the wells with 500 µL of acetonitrile.[1]

    • Elution: Elute Zafirlukast with 500 µL of acetonitrile containing 5% formic acid.[1]

    • Dry Down and Reconstitution: Dry the extracts using an appropriate evaporation system and reconstitute the residue in 200 µL of LC-MS grade acetonitrile. Sonicate the reconstituted solutions for 30 minutes before analysis.[1]

Method 2: Reversed-Phase C18 SPE

This method utilizes a C18 sorbent for the extraction of Zafirlukast, often following protein precipitation.[3][4]

  • Materials and Reagents:

    • SPE Device: C18 solid-phase extraction columns[3]

    • Zafirlukast and internal standard stock solutions

    • Human Plasma

    • Acetonitrile (HPLC grade)

    • Ethanol

    • Water (HPLC grade)

    • Mobile phase for HPLC or LC-MS/MS analysis

  • Sample Preparation (Protein Precipitation):

    • To a volume of human plasma, add a precipitating agent such as ethanol.[5]

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • The resulting supernatant can then be loaded onto the SPE column.

  • Solid-Phase Extraction Protocol:

    • Conditioning: Condition the C18 SPE cartridge with an appropriate volume of methanol, followed by water.

    • Equilibration: Equilibrate the cartridge with water or an appropriate buffer.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak organic solvent or a buffered solution to remove interferences.

    • Elution: Elute Zafirlukast with a suitable organic solvent such as methanol or acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the determination of Zafirlukast in biological matrices.

Table 1: Method Performance and Linearity

ParameterMethod 1 (SPE-LC-MS/MS)Method 2 (SPE-HPLC)Method 3 (Protein Precipitation-UPLC-MS/MS)
Biological MatrixHuman PlasmaHuman PlasmaRabbit Plasma
Linearity Range0.15–600 ng/mL[6]0.75–200 ng/mL[3]0.17–600 ng/mL[4][7]
Correlation Coefficient (r²)≥0.999[6]->0.996[4]
Lower Limit of Quantitation (LLOQ)0.15 ng/mL[6]0.75 ng/mL[3]0.17 ng/mL[4][7]

Table 2: Recovery and Precision

ParameterMethod 1 (SPE-LC-MS/MS)Method 2 (SPE-HPLC)Method 3 (Protein Precipitation-UPLC-MS/MS)
Recovery -> 90%[3]-
Precision (RSD%)
Intra-dayWithin assay variability limits[6]< 9%[3]≤12.6%[4][7]
Inter-dayWithin assay variability limits[6]< 9%[3]≤12.6%[4][7]
Accuracy Within assay variability limits[6]-88.3–113.9%[4][7]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Human Plasma) Spike Spike with Internal Standard and Zafirlukast Standards Sample->Spike Precipitation Protein Precipitation (Optional, e.g., with Ethanol) Spike->Precipitation Load 3. Load Sample Spike->Load Direct Loading Precipitation->Load Load Supernatant Condition 1. Condition SPE Cartridge (e.g., Acetonitrile) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Cartridge (e.g., Water, then Acetonitrile) Load->Wash Elute 5. Elute Zafirlukast (e.g., Acetonitrile with 5% Formic Acid) Wash->Elute Dry Dry Down Eluate Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze Analyze by HPLC or LC-MS/MS Reconstitute->Analyze

Caption: Workflow for Zafirlukast extraction from biological samples.

Zafirlukast_SPE_Logic cluster_steps SPE Steps Zafirlukast Zafirlukast in Plasma Matrix SPE_Sorbent SPE Sorbent (e.g., Retain AX or C18) Zafirlukast->SPE_Sorbent Adsorption Washing Washing Phase SPE_Sorbent->Washing Zafirlukast Retained Interferences Matrix Interferences (Proteins, Salts, etc.) Loading Loading Phase Washing->Interferences Interferences Removed Elution Elution Phase Washing->Elution Elution->SPE_Sorbent Zafirlukast Desorbed Clean_Extract Clean Zafirlukast Extract for Analysis Elution->Clean_Extract

Caption: Logical steps of Zafirlukast isolation via SPE.

References

Application Note: High-Throughput Analysis of Zafirlukast and its Stable Isotope Labeled Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust UPLC-MS/MS method for the quantification of Zafirlukast, a leukotriene receptor antagonist, and its stable isotope-labeled internal standard (SIL-IS), Zafirlukast-¹³C,d₆, in biological matrices. The method is optimized for high-throughput analysis, offering a short run time without compromising accuracy, precision, or sensitivity. This protocol is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Zafirlukast is an orally administered leukotriene receptor antagonist used for the chronic treatment of asthma.[1][2] Accurate and reliable quantification of Zafirlukast in biological samples is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as Zafirlukast-¹³C,d₆, is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.[3] This document provides a comprehensive protocol for the analysis of Zafirlukast and Zafirlukast-¹³C,d₆ using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Experimental

Materials and Reagents
  • Zafirlukast reference standard

  • Zafirlukast-¹³C,d₆ internal standard[3]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is employed for the extraction of Zafirlukast and its internal standard from plasma samples.

  • To 100 µL of plasma sample, add 5.0 µL of the internal standard solution (Zafirlukast-¹³C,d₆).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC Conditions

ParameterValue
Column ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.6 mL/min
Gradient Isocratic or gradient elution can be optimized. A typical starting condition is 80:20 (Acetonitrile:Water with 10 mM Acetic Acid).[5] A gradient can improve peak shape and resolution.
Injection Volume 5 µL
Column Temperature 30 °C
Run Time 2 - 3 minutes

Table 2: MS/MS Conditions

ParameterZafirlukastZafirlukast-¹³C,d₆
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z) 574.2581.2 (M+7)
Product Ion (m/z) 462.1462.1 or 469.1 (depending on fragmentation)
Dwell Time 200 ms200 ms
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument
Cone Voltage 150 V[4]150 V

Note: The exact precursor and product ions for Zafirlukast-¹³C,d₆ may vary depending on the specific labeling pattern. The values provided are theoretical and should be confirmed by infusion of the standard into the mass spectrometer.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Zafirlukast-13C,d6 (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation with Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Zafirlukast Calibration->Quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of Zafirlukast.

Results and Discussion

This UPLC-MS/MS method provides excellent sensitivity and selectivity for the determination of Zafirlukast in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for any variations during sample processing and analysis. The chromatographic conditions are optimized for a short run time, making the method suitable for high-throughput applications. Linearity, accuracy, and precision should be validated according to regulatory guidelines.

Conclusion

The described UPLC-MS/MS method is a reliable and efficient tool for the quantitative analysis of Zafirlukast and its internal standard, Zafirlukast-¹³C,d₆. The detailed protocol and conditions provided in this application note can be readily implemented in a laboratory setting for various research and development applications.

References

Zafirlukast-13C,d6: Application Notes for Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and guidelines for the preparation, storage, and handling of Zafirlukast-13C,d6 stock solutions. This compound is an isotopically labeled form of Zafirlukast, an oral leukotriene receptor antagonist used in the management of asthma.[1] The incorporation of carbon-13 and deuterium atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies.[2]

Physicochemical Properties and Solubility

This compound is a solid at room temperature.[2] Its isotopic labeling includes one carbon-13 atom and six deuterium atoms, resulting in a molecular weight of 582.70 g/mol .[2]

Table 1: Physicochemical Properties of this compound

PropertyValue/Description
Molecular FormulaC₃₀¹³CH₂₇D₆N₃O₆S
Molecular Weight582.70 g/mol
AppearanceSolid
Solubility (DMSO)≥10 mg/mL[2]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent condensation.

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.827 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. To prepare a 10 mM solution with 5.827 mg, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution as recommended in the "Storage and Stability" section.

Table 2: Example Volumes for Stock Solution Preparation in DMSO

Desired Concentration (mM)Mass of this compound (mg) for 1 mLVolume of DMSO (mL)
10.5831
52.9141
105.8271

Storage and Stability

Proper storage is critical to maintain the integrity of the this compound stock solution.

  • Long-term Storage: For long-term storage, it is recommended to keep the stock solution at -20°C.[2]

  • Short-term Storage: For short-term storage, 4°C is suitable.[2]

  • Light and Moisture: Protect the stock solution from light by using amber vials or by wrapping the vial in foil. Keep the vial tightly sealed to prevent the hygroscopic DMSO from absorbing moisture.

Repeated freeze-thaw cycles should be avoided. It is best practice to aliquot the stock solution into smaller, single-use volumes for long-term storage.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for Zafirlukast should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Wash out mouth with water provided the person is conscious. Call a physician.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

G Stock Solution Preparation Workflow cluster_prep Preparation cluster_storage Storage & QC Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh Compound Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Label Label Vial Clearly Dissolve->Label Store Store at Recommended Temperature Label->Store QC Perform Quality Control (Optional) Store->QC

Caption: Workflow for this compound Stock Solution Preparation.

G Storage and Handling Guidelines Storage Proper Storage Integrity Compound Integrity Storage->Integrity Temp Controlled Temperature (-20°C or 4°C) Storage->Temp Light Protection from Light Storage->Light Moisture Protection from Moisture Storage->Moisture Handling Safe Handling Safety Personnel Safety Handling->Safety PPE Appropriate PPE Handling->PPE Ventilation Good Ventilation Handling->Ventilation

Caption: Key Relationships for Proper Storage and Handling.

References

Application of Zafirlukast-13C,d6 in Pharmacokinetic Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, components of the slow-reacting substance of anaphylaxis (SRSA).[1] This mechanism of action makes it effective in the chronic treatment of asthma. Zafirlukast is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP2C9, and to a lesser extent by CYP3A4.[2][3] It is also an inhibitor of these enzymes, which creates a potential for drug-drug interactions (DDIs).[2][3] Stable isotope-labeled compounds, such as Zafirlukast-13C,d6, are invaluable tools in pharmacokinetic DDI studies. They allow for the precise differentiation and quantification of the administered drug from its endogenous counterparts and metabolites, and enable the simultaneous administration of the investigational drug and a probe drug, simplifying study design and reducing variability.[4] This document provides detailed application notes and protocols for the use of this compound in such studies.

Data Presentation: Pharmacokinetic Drug Interactions of Zafirlukast

The following tables summarize the quantitative impact of co-administered drugs on the pharmacokinetic parameters of Zafirlukast and the effect of Zafirlukast on other drugs.

Table 1: Effect of Co-administered Drugs on Zafirlukast Pharmacokinetics

Co-administered DrugZafirlukast DoseCo-administered Drug DoseChange in Zafirlukast CmaxChange in Zafirlukast AUCReference(s)
Erythromycin40 mg single dose500 mg TID for 5 days~40% decrease~40% decrease[2][5][6]
Theophylline80 mg/day6 mg/kg single dose~30% decreaseNot Reported[3]
Aspirin40 mg/day650 mg QID~45% increaseNot Reported[7]
Fluconazole20 mg single dose200 mg once daily~50% increase~60% increase[6]

Table 2: Effect of Zafirlukast on Co-administered Drugs

Co-administered DrugZafirlukast DoseCo-administered Drug DoseChange in Co-administered Drug CmaxChange in Co-administered Drug AUCChange in Co-administered Drug Half-lifeReference(s)
S-Warfarin160 mg/day25 mg single doseNot Reported~63% increase~36% increase[2][3][5][6]
Theophylline20 mg/day16 mg/kg single doseNo significant differenceNo significant differenceNot Reported[2][5]

Experimental Protocols

Protocol 1: Investigation of the Effect of a CYP2C9 Inhibitor (e.g., Fluconazole) on the Pharmacokinetics of Zafirlukast using this compound

1. Study Design:

  • An open-label, two-period, fixed-sequence study in healthy adult volunteers.

  • Period 1: Subjects receive a single oral dose of this compound.

  • Washout Period: A sufficient washout period (at least 7 half-lives of Zafirlukast) is implemented.

  • Period 2: Subjects receive the CYP2C9 inhibitor (e.g., Fluconazole) to steady state, followed by a single oral dose of this compound co-administered with the inhibitor.

2. Subject Population:

  • Healthy, non-smoking male and female volunteers, aged 18-45 years.

  • Subjects should have a body mass index (BMI) within the range of 18.5-30.0 kg/m ².

  • Exclusion criteria should include any clinically significant illness, use of any prescription or over-the-counter medications that could interfere with the study drugs, and a history of alcohol or drug abuse.

3. Dosing Regimen:

  • This compound: A single oral dose of 20 mg.

  • Fluconazole: 200 mg once daily for a duration sufficient to reach steady-state (e.g., 7 days).

4. Sample Collection:

  • Serial blood samples (e.g., 5 mL) are collected in EDTA-containing tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose of this compound in both periods.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

5. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile or by liquid-liquid extraction with ethyl acetate.[8] An internal standard (e.g., unlabeled Zafirlukast or another suitable compound) is added prior to extraction.

  • Chromatography: Separation is achieved on a C18 reverse-phase column.

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is used in the multiple reaction monitoring (MRM) mode. The specific mass transitions for this compound and the internal standard are monitored.

  • Data Analysis: Plasma concentration-time data for this compound are used to calculate pharmacokinetic parameters (AUC, Cmax, tmax, t1/2) using non-compartmental analysis.

Protocol 2: Investigation of the Effect of Zafirlukast on the Pharmacokinetics of a CYP2C9 Substrate (e.g., Warfarin) using a "Cocktail" Approach with Stable Isotope-Labeled Substrates

1. Study Design:

  • An open-label, two-period, crossover study in healthy adult volunteers.

  • Period 1: Subjects receive a single oral dose of a "cocktail" of stable isotope-labeled CYP substrates, including S-Warfarin-13C,d5.

  • Washout Period: A suitable washout period is observed.

  • Period 2: Subjects receive Zafirlukast to steady state, followed by a single oral dose of the stable isotope-labeled CYP substrate "cocktail" co-administered with Zafirlukast.

2. Subject Population:

  • As described in Protocol 1.

3. Dosing Regimen:

  • Zafirlukast: 20 mg twice daily for a duration sufficient to reach steady-state (e.g., 7 days).

  • S-Warfarin-13C,d5: A single oral microdose (e.g., 1-2 mg).

4. Sample Collection:

  • As described in Protocol 1, with the sampling schedule tailored to the half-life of Warfarin.

5. Bioanalytical Method (LC-MS/MS):

  • Similar to Protocol 1, with the mass spectrometer programmed to monitor the specific mass transitions for S-Warfarin-13C,d5 and its corresponding internal standard.

Visualizations

Zafirlukast_Metabolism_and_Interaction cluster_ingestion Oral Administration cluster_metabolism Hepatic Metabolism cluster_interaction Drug Interactions This compound This compound Zafirlukast-13C,d6_plasma This compound (in plasma) This compound->Zafirlukast-13C,d6_plasma Absorption CYP2C9 CYP2C9 Zafirlukast-13C,d6_plasma->CYP2C9 Primary Metabolism Zafirlukast-13C,d6_plasma->CYP2C9 Inhibits CYP3A4 CYP3A4 Zafirlukast-13C,d6_plasma->CYP3A4 Secondary Metabolism Metabolites Inactive Metabolites CYP2C9->Metabolites CYP3A4->Metabolites Fluconazole Fluconazole Fluconazole->CYP2C9 Inhibits Warfarin Warfarin Warfarin->CYP2C9 Metabolized by Erythromycin Erythromycin Erythromycin->this compound Decreases Bioavailability

Caption: Zafirlukast metabolism and points of drug interaction.

DDI_Study_Workflow cluster_planning Study Planning & Setup cluster_execution Clinical Phase cluster_analysis Analytical & Data Analysis Phase Protocol_Design Protocol Design (e.g., Crossover, Fixed-Sequence) Ethics_Approval IRB/IEC Approval Protocol_Design->Ethics_Approval Subject_Recruitment Subject Recruitment & Screening Dosing Dosing: - Period 1: this compound - Period 2: Co-administration Subject_Recruitment->Dosing Ethics_Approval->Subject_Recruitment Sample_Collection Serial Blood Sampling Dosing->Sample_Collection Sample_Processing Plasma Separation & Storage (-80°C) Sample_Collection->Sample_Processing Bioanalysis LC-MS/MS Analysis of This compound Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Statistical_Analysis Statistical Comparison of PK Parameters PK_Analysis->Statistical_Analysis Final_Report Final Study Report Statistical_Analysis->Final_Report

Caption: Workflow for a pharmacokinetic drug interaction study.

References

Application Notes and Protocols for the Quantitation of Zafirlukast in Human Plasma for Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Zafirlukast, a leukotriene receptor antagonist, in human plasma. The protocols are designed for use in clinical trial settings where accurate and reliable pharmacokinetic data is essential. The methods described include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), covering various sample preparation techniques.

Introduction to Zafirlukast Analysis

Zafirlukast is an oral medication used for the chronic treatment of asthma.[1] Monitoring its concentration in human plasma is crucial for pharmacokinetic studies, dose-response assessments, and ensuring therapeutic efficacy and safety during clinical trials. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and throughput. This document outlines validated methods to meet these diverse needs.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and rapid method for sample clean-up.[2][3]

  • To 500 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., Piribedil).[2]

  • Add 1 mL of cold acetonitrile or ethanol to precipitate the plasma proteins.[2][4]

  • Vortex the mixture for 1 minute.[3]

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.[1]

Chromatographic Conditions

  • Column: Nucleosil C18 (150 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Acetonitrile and acetate buffer (pH 3.0) in a 70:30 (v/v) ratio[2]

  • Flow Rate: 0.8 mL/min[2]

  • Detection: UV at 240 nm[2]

  • Retention Times: Zafirlukast ~5.8 min, Piribedil (IS) ~3.9 min[2]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for clinical trials requiring low detection limits.[5]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, reducing matrix effects.[1][6]

  • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[6]

  • To 500 µL of human plasma, add the internal standard (e.g., Valdecoxib).[5]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.[1]

  • Elute Zafirlukast and the internal standard with 1 mL of acetonitrile or a mixture of acetonitrile with 5% formic acid.[1]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is another effective technique for sample clean-up.

  • To 500 µL of plasma, add the internal standard.

  • Add 2 mL of an organic solvent (e.g., ethyl acetate).[5]

  • Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions

  • Column: Hypersil BDS C18 (e.g., 50 mm x 4.6 mm, 5 µm)[5]

  • Mobile Phase: A gradient of 10 mM ammonium acetate (pH 6.4) and acetonitrile.[5]

  • Flow Rate: 0.5 mL/min

  • Ionization: Electrospray Ionization (ESI) in negative or positive mode.[5]

  • MS/MS Transitions:

    • Zafirlukast: m/z 574.2 → 462.1[5]

    • Valdecoxib (IS): m/z 313.3 → 118.1[5]

Data Presentation

The following tables summarize the quantitative data from the validated methods described in the literature.

Table 1: HPLC-UV Method Validation Parameters

ParameterResultReference
Linearity Range49.69 - 437.50 ng/mL[2]
Correlation Coefficient (r²)>0.999[2]
Lower Limit of Quantitation (LLOQ)49.69 ng/mL[2]
Absolute Recovery98.73 ± 0.42%[2]
Intra-day Precision (%RSD)< 9%[6]
Inter-day Precision (%RSD)< 9%[6]

Table 2: LC-MS/MS Method Validation Parameters

ParameterResultReference
Linearity Range0.15 - 600 ng/mL[5]
Correlation Coefficient (r²)≥0.999[5]
Lower Limit of Quantitation (LLOQ)0.15 ng/mL[5]
Recovery (SPE)> 90%[6]
Recovery (LLE)85%[1]
Intra-day Precision (%RSD)< 15%[5]
Inter-day Precision (%RSD)< 15%[5]
Intra-day AccuracyWithin ±15%[5]
Inter-day AccuracyWithin ±15%[5]

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

experimental_workflow_hplc_uv cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis HPLC-UV Analysis plasma Human Plasma (500 µL) add_is Add Internal Standard plasma->add_is add_precipitant Add Acetonitrile or Ethanol (1 mL) add_is->add_precipitant vortex Vortex (1 min) add_precipitant->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject (20 µL) reconstitute->inject hplc HPLC System (C18 Column) inject->hplc detect UV Detection (240 nm) hplc->detect quantitate Quantitation detect->quantitate

Caption: HPLC-UV experimental workflow for Zafirlukast quantitation.

experimental_workflow_lc_msms cluster_sample_prep Sample Preparation (Solid-Phase Extraction) cluster_analysis LC-MS/MS Analysis plasma Human Plasma (500 µL) add_is Add Internal Standard plasma->add_is load_sample Load Sample add_is->load_sample condition_spe Condition C18 SPE Cartridge wash_spe Wash Cartridge (Water) load_sample->wash_spe elute Elute with Acetonitrile wash_spe->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject reconstitute->inject lc LC Separation (C18 Column) inject->lc msms MS/MS Detection (ESI) lc->msms quantitate Quantitation msms->quantitate

Caption: LC-MS/MS experimental workflow using Solid-Phase Extraction.

References

Troubleshooting & Optimization

How to resolve matrix effects in Zafirlukast LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in Zafirlukast LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Zafirlukast analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Zafirlukast, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects, which can manifest as ion suppression or enhancement, can lead to inaccurate and imprecise quantification of the analyte.[1][2] In the analysis of Zafirlukast from biological fluids, endogenous components like phospholipids are a major cause of matrix effects.[3]

Q2: How can I identify if my Zafirlukast analysis is affected by matrix effects?

A2: Matrix effects can be identified both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of Zafirlukast solution is introduced into the mass spectrometer after the analytical column. Injection of a blank, extracted matrix sample will show a dip or peak in the baseline signal if matrix effects are present.[1] A quantitative assessment, known as the post-extraction spike method, is considered the "gold standard".[1] This involves comparing the response of Zafirlukast spiked into a blank extracted matrix to the response of Zafirlukast in a neat solution. The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression or enhancement.

Q3: What are the primary strategies to resolve matrix effects in Zafirlukast LC-MS/MS analysis?

A3: The three primary strategies to mitigate matrix effects are:

  • Optimization of Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is a crucial first step.[3] Methods like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and specific phospholipid removal techniques are generally more effective than simple protein precipitation.[3][4][5]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate Zafirlukast from co-eluting matrix components can significantly reduce interference.[2] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of an Appropriate Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled (SIL) version of Zafirlukast, can compensate for matrix effects.[6][7] The IS should be added to the sample at the earliest stage to undergo the same sample processing and ionization effects as the analyte.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Zafirlukast LC-MS/MS experiments.

Issue 1: Poor reproducibility and accuracy in Zafirlukast quantification.

Possible Cause Troubleshooting Step
Significant Matrix Effect Evaluate the matrix effect using the post-extraction spike method. If the matrix factor is not within an acceptable range (typically 0.85-1.15), consider improving the sample preparation method or optimizing the chromatography.
Inadequate Sample Cleanup If using protein precipitation, consider switching to a more rigorous method like SPE or LLE. Phospholipid removal plates can also be effective in reducing matrix components.[4][5]
Unsuitable Internal Standard If not using a stable isotope-labeled internal standard, the chosen analog may not be adequately compensating for matrix effects. Evaluate different structural analogs or consider synthesizing a SIL-IS.[6][7]

Issue 2: Low recovery of Zafirlukast during sample preparation.

Possible Cause Troubleshooting Step
Suboptimal SPE Protocol Ensure the SPE cartridge conditioning, loading, washing, and elution steps are optimized for Zafirlukast. The choice of sorbent material and elution solvent is critical.
Inefficient LLE The choice of extraction solvent and the pH of the aqueous phase are crucial for efficient liquid-liquid extraction. Experiment with different solvents and pH values to maximize recovery.
Analyte Adsorption Zafirlukast may adsorb to plasticware. Using low-adsorption tubes and pipette tips can help minimize this issue.

Data Summary: Comparison of Sample Preparation Methods for Zafirlukast

The following table summarizes quantitative data from different sample preparation methods used for the analysis of Zafirlukast in human plasma.

Method Internal Standard Recovery (%) Precision (%RSD) Linearity (ng/mL) Reference
Solid Phase Extraction (SPE)Glybenclamide854.250 - 500[8]
Liquid-Liquid Extraction (LLE)Valdecoxib>85<100.15 - 600[9]
Protein Precipitation (PPT)Piribedil98.73 ± 0.42Not Reported49.69 - 437.50[10]

Detailed Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Zafirlukast from Human Plasma

This protocol is adapted from a Thermo Fisher Scientific application note.[8]

  • SPE Cartridge: 30 mg Retain AX 96-well Plates.

  • Conditioning: Add 500 µL of acetonitrile to each well.

  • Equilibration: Add 500 µL of water to each well.

  • Loading: Load 200 µL of plasma (pre-spiked with Zafirlukast and internal standard).

  • Washing 1: Add 500 µL of water to each well.

  • Washing 2: Add 500 µL of acetonitrile to each well.

  • Elution: Elute Zafirlukast with 500 µL of acetonitrile containing 5% formic acid.

  • Dry Down and Reconstitution: Dry the eluate under nitrogen and reconstitute in 200 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Zafirlukast from Human Plasma

This protocol is based on the method described by Bharathi et al.[9]

  • Sample Preparation: To 500 µL of human plasma in a glass tube, add the internal standard solution.

  • Extraction: Add 3 mL of ethyl acetate and vortex for 10 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Dry Down: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

Protocol 3: Protein Precipitation (PPT) for Zafirlukast from Human Plasma

This protocol is based on the method described by Süslü & ALTINÖZ.[10]

  • Sample Preparation: To a volume of human plasma, add a known amount of Zafirlukast and the internal standard.

  • Precipitation: Add a sufficient volume of ethanol to precipitate the plasma proteins.

  • Vortex and Centrifuge: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for injection into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_evaluation Matrix Effect Evaluation cluster_resolution Resolution Strategies cluster_validation Method Validation Problem Inaccurate/Irreproducible Zafirlukast Quantification Qualitative Qualitative Assessment (Post-Column Infusion) Problem->Qualitative Quantitative Quantitative Assessment (Post-Extraction Spike) Problem->Quantitative SamplePrep Optimize Sample Preparation (SPE, LLE, PLR) Quantitative->SamplePrep Chroma Optimize Chromatography Quantitative->Chroma IS Use Appropriate Internal Standard (Stable Isotope Labeled) Quantitative->IS Validation Validate Method for Accuracy, Precision, Linearity SamplePrep->Validation Chroma->Validation IS->Validation

Caption: Workflow for identifying and resolving matrix effects in LC-MS/MS analysis.

SPE_Workflow Start Start: Plasma Sample with Zafirlukast & IS Condition 1. Condition SPE Cartridge (Acetonitrile) Start->Condition Equilibrate 2. Equilibrate SPE Cartridge (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 (Water) Load->Wash1 Wash2 5. Wash 2 (Acetonitrile) Wash1->Wash2 Elute 6. Elute Zafirlukast (Acetonitrile + 5% Formic Acid) Wash2->Elute DryRecon 7. Dry Down & Reconstitute Elute->DryRecon End Analyze by LC-MS/MS DryRecon->End

Caption: Detailed workflow for Solid Phase Extraction (SPE) of Zafirlukast.

Zafirlukast_Pathway cluster_cell Airway Smooth Muscle Cell CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Bronchoconstriction Ca->Contraction Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1 Binds Zafirlukast Zafirlukast Zafirlukast->CysLT1 Blocks

References

Technical Support Center: Optimizing Chromatographic Peak Shape for Zafirlukast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of Zafirlukast.

Troubleshooting Guide: Common Peak Shape Issues

This guide addresses specific peak shape problems that may be encountered during the chromatographic analysis of Zafirlukast.

1. Issue: Peak Tailing

  • Question: My Zafirlukast peak is showing significant tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for Zafirlukast is a common issue and can be caused by several factors. Here's a systematic approach to troubleshoot and resolve it:

    • Secondary Silanol Interactions: Zafirlukast, with its amine and other basic functional groups, can interact with residual acidic silanol groups on the silica surface of the column.[1] This is a primary cause of peak tailing.

      • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[1] For Zafirlukast, a mobile phase pH of around 4.4 has been shown to produce sharper peaks.[2] Consider using a buffer like ammonium formate or phosphate to maintain a consistent pH.[2][3]

      • Solution 2: Use of an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column. End-capping masks the residual silanol groups, reducing their availability for interaction with the analyte.[1]

      • Solution 3: Mobile Phase Additives: The use of amine suppressants or ion-pairing reagents in the mobile phase can also mitigate peak tailing.[4]

    • Column Overload: Injecting too much sample can lead to saturation of the stationary phase, resulting in peak tailing.

      • Solution: Reduce the injection volume or the concentration of the sample. A typical column loading for Zafirlukast analysis is around 1.25 µg in a 5 µL injection volume.[2]

    • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause tailing.

      • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help extend the life of the analytical column.[4]

2. Issue: Peak Fronting

  • Question: I am observing peak fronting for Zafirlukast. What could be the reason?

  • Answer: Peak fronting is less common than tailing but can occur under specific conditions:

    • Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.

      • Solution: Dilute the sample or decrease the injection volume.

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted, fronting peak.

      • Solution: Ensure the injection solvent is similar in strength to, or weaker than, the initial mobile phase. A mixture of water and acetonitrile (e.g., in a 3:1 ratio) has been used as a diluent for Zafirlukast to achieve better peak shape.[2]

3. Issue: Peak Broadening

  • Question: My Zafirlukast peak is broader than expected, leading to poor resolution. How can I improve it?

  • Answer: Peak broadening can significantly impact the quality of your chromatography. Here are some potential causes and solutions:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

      • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected to avoid dead volume.[4]

    • Suboptimal Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation.

      • Solution: Optimize the flow rate. For UHPLC methods with sub-2 µm particles, a flow rate of around 0.3 mL/min has been used effectively.[2] For standard HPLC, a flow rate of 1.0 mL/min is more common.[3]

    • Column Temperature: Temperature can influence viscosity and mass transfer, affecting peak shape.

      • Solution: Operating at a slightly elevated and controlled column temperature (e.g., 40°C) can improve peak shape and reproducibility.[2]

4. Issue: Peak Splitting

  • Question: My Zafirlukast peak is splitting into two or more smaller peaks. What is causing this?

  • Answer: Peak splitting can be a complex issue with several possible causes:

    • Inlet Contamination or Blockage: Particulate matter from the sample or mobile phase can partially block the column inlet frit, causing the sample to be distributed unevenly onto the column.

      • Solution: Use an in-line filter and ensure your samples are filtered before injection. If the column is blocked, it may be possible to reverse-flush it (check the manufacturer's instructions).

    • Incompatible Sample Diluent: As mentioned for peak fronting, a diluent that is too strong or immiscible with the mobile phase can cause peak distortion, including splitting.

      • Solution: Prepare your sample in a diluent that is compatible with the mobile phase. Increasing the acetonitrile ratio in the diluent for Zafirlukast has been observed to cause peak splitting for related impurities, suggesting the importance of an optimized diluent composition.[2]

    • Column Bed Collapse: A void or channel in the column packing material can lead to a split peak.

      • Solution: This usually indicates a damaged column that needs to be replaced.

Frequently Asked Questions (FAQs)

  • Q1: What are the key physicochemical properties of Zafirlukast to consider for method development?

    • A1: Zafirlukast is a non-polar compound with a LogP of approximately 5.4.[5] It is practically insoluble in water but freely soluble in solvents like tetrahydrofuran and acetone.[6] Its acidic pKa is estimated to be around 4.29.[7] These properties suggest that reversed-phase chromatography is a suitable analytical technique.

  • Q2: Which type of column is best suited for Zafirlukast analysis?

    • A2: Both C8 and C18 columns have been successfully used for the analysis of Zafirlukast. A Zorbax SB C8 (50 x 2.1 mm, 1.8 µm) has been noted for providing good peak shape and selectivity for Zafirlukast and its impurities.[2] A Symmetry ODS C18 (4.6mm x 250mm, 5μm) has also been reported to be ideal, offering good peak shape and resolution.[3]

  • Q3: What is the optimal mobile phase composition for good peak shape?

    • A3: A common mobile phase consists of an aqueous buffer and an organic modifier, typically acetonitrile. Using 20 mM ammonium formate with the pH adjusted to 4.4 with formic acid has been shown to provide sharper peaks than ammonium acetate.[2] Another successful mobile phase is a mixture of acetonitrile and a pH 3.0 acetate buffer (70:30, v/v).[8][9] Using acetonitrile over methanol as the organic modifier has been found to improve peak shape.[9]

  • Q4: How can I ensure the stability of Zafirlukast during analysis?

    • A4: Zafirlukast is susceptible to degradation under oxidative and acidic conditions.[2] It is relatively stable under thermal, photolytic, and alkaline conditions.[2] To ensure stability during analysis, prepare solutions fresh and avoid prolonged exposure to strong acids or oxidizing agents. Forced degradation studies are recommended to understand potential degradation products.[10]

Data Summary Tables

Table 1: Physicochemical Properties of Zafirlukast

PropertyValueReference
Molecular Weight575.7 g/mol [6]
LogP5.4[5]
pKa (Strongest Acidic)4.29[7]
Water SolubilityPractically insoluble[6]
Melting Point139 °C[5]

Table 2: Recommended Chromatographic Conditions for Zafirlukast Analysis

ParameterCondition 1 (UHPLC)Condition 2 (HPLC)
Column Zorbax SB C8, 50 x 2.1 mm, 1.8 µmSymmetry ODS C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Formate, pH 4.4Potassium Dihydrogen Phosphate Buffer, pH 3.4
Mobile Phase B AcetonitrileMethanol
Elution GradientIsocratic (Methanol:Buffer 40:60% v/v)
Flow Rate 0.3 mL/min1.0 mL/min
Column Temperature 40°CAmbient
Detection Wavelength 240 nmNot Specified
Injection Volume 5 µLNot Specified
Diluent Water:Acetonitrile (3:1)Mobile Phase
Reference [2][3]

Experimental Protocols

Protocol 1: UHPLC Method for Zafirlukast and its Impurities

This protocol is based on the method described by Reddy et al. for the separation of Zafirlukast and its related impurities.[2]

  • Chromatographic System: A UHPLC system equipped with a PDA detector.

  • Column: Zorbax SB C8 (50 x 2.1 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM solution of ammonium formate in water and adjust the pH to 4.4 with formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-8 min: 30% to 75% B

    • 8-10 min: 75% B

    • 10-11 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: 240 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare the sample in a mixture of water and acetonitrile (3:1 v/v) to a target concentration of 250 µg/mL.

Protocol 2: HPLC Method for Zafirlukast in Pharmaceutical Formulations

This protocol is adapted from a method for the estimation of Zafirlukast in bulk and tablet formulations.[3]

  • Chromatographic System: An HPLC system with a PDA detector.

  • Column: Symmetry ODS C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Buffer: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC water and adjust the pH to 3.4 with orthophosphoric acid.

    • Mobile Phase: Mix the phosphate buffer and methanol in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Not specified, but 240 nm is a suitable wavelength.[2]

  • Sample Preparation: Accurately weigh and transfer 10 mg of Zafirlukast into a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate to dissolve, and then make up the volume with methanol. Further dilute as needed with the mobile phase.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening, Splitting) check_column Check Column (Age, Type, Contamination) start->check_column check_mobile_phase Check Mobile Phase (pH, Composition, Buffer) start->check_mobile_phase check_sample Check Sample (Concentration, Diluent) start->check_sample check_system Check HPLC/UHPLC System (Connections, Flow Rate, Temp.) start->check_system solution_column Flush or Replace Column Use Guard Column check_column->solution_column solution_mobile_phase Adjust pH (e.g., to 4.4) Optimize Organic Modifier % check_mobile_phase->solution_mobile_phase solution_sample Dilute Sample Match Diluent to Mobile Phase check_sample->solution_sample solution_system Optimize Flow Rate/Temp. Check for Dead Volume check_system->solution_system end_node Optimized Peak Shape solution_column->end_node solution_mobile_phase->end_node solution_sample->end_node solution_system->end_node

Caption: Troubleshooting workflow for optimizing Zafirlukast peak shape.

Method_Development_Pathway cluster_0 Initial Parameter Selection cluster_1 Optimization cluster_2 Final Method col_select Column Selection (C8 or C18) mp_select Mobile Phase Selection (Acetonitrile + Buffer) ph_opt pH Optimization (Target: 3.0 - 5.0) mp_select->ph_opt grad_opt Gradient/Isocratic Optimization ph_opt->grad_opt temp_opt Temperature Optimization (e.g., 40°C) grad_opt->temp_opt flow_opt Flow Rate Optimization temp_opt->flow_opt final_method Validated Method with Symmetrical Peak flow_opt->final_method

Caption: Logical pathway for Zafirlukast chromatographic method development.

References

Addressing poor recovery of Zafirlukast-13C,d6 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Zafirlukast-13C,d6 during sample extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing low and inconsistent recovery of my internal standard, this compound, during Solid-Phase Extraction (SPE). What are the potential causes and solutions?

Poor recovery of a stable isotope-labeled internal standard (SIL-IS) like this compound during SPE can stem from several factors, from the physicochemical properties of the analyte to the specifics of the extraction protocol.

Troubleshooting Steps for Poor SPE Recovery:

  • Method Optimization: A thorough evaluation of your SPE method is the first step. It's crucial to ensure that each step is optimized for Zafirlukast. One study reported a recovery of 85% for Zafirlukast from human plasma using a polymeric anion exchange SPE material.[1]

  • Sorbent Selection: Zafirlukast is a highly lipophilic molecule (LogP ≈ 5.4) with low aqueous solubility.[2] This suggests that a reversed-phase sorbent (e.g., C8, C18) or a polymeric sorbent should be effective. If you are using a silica-based sorbent, ensure it is properly end-capped to minimize secondary interactions.

  • Sample Pre-treatment: For plasma samples, ensure adequate protein disruption. Incomplete protein precipitation can lead to column clogging and inconsistent recoveries.

  • Wash and Elution Solvents: The strength of the wash and elution solvents is critical. A wash solvent that is too strong can lead to premature elution of the analyte, while an elution solvent that is too weak will result in incomplete recovery.

  • Flow Rate: A high flow rate during sample loading can lead to insufficient interaction between the analyte and the sorbent, resulting in breakthrough. Conversely, a very slow elution flow rate may be necessary for complete recovery.

  • Analyte and IS Discrepancies: Although SIL-IS are designed to mimic the analyte's behavior, differences in extraction recovery have been reported for other compounds. It is essential to verify that the extraction conditions are optimal for both the native analyte and the labeled internal standard.

Q2: I am considering Liquid-Liquid Extraction (LLE) for my samples. Are there any known issues with this technique for Zafirlukast?

Yes, there is evidence to suggest that standard LLE protocols may not be effective for Zafirlukast. One study investigated a range of common LLE solvents, including n-hexane, dichloromethane, ethyl acetate, chloroform, and diethyl ether, and reported that Zafirlukast was not successfully extracted with these solvents.

If you are still considering LLE, a more exhaustive screening of solvents with varying polarities and pH adjustments of the aqueous phase will be necessary. Given Zafirlukast's high lipophilicity, a non-polar organic solvent would be the logical choice, but experimental evidence suggests this is not straightforward.

Q3: Is Protein Precipitation a viable alternative for Zafirlukast extraction?

Protein precipitation is a simpler and often faster alternative to SPE and LLE. For Zafirlukast, protein precipitation has been shown to be a highly effective method.

A study using ethanol for protein precipitation from spiked human plasma reported an absolute recovery of 98.73% ± 0.42% for Zafirlukast.[3] This suggests that protein precipitation is a promising and efficient method for achieving high recovery.

General Protocol for Protein Precipitation: A typical protein precipitation protocol involves adding a water-miscible organic solvent (like acetonitrile or ethanol) to the plasma sample in a specific ratio (e.g., 3:1 v/v solvent to plasma). After vortexing and centrifugation to pellet the precipitated proteins, the supernatant containing the analyte can be further processed or directly injected for analysis.

Q4: Could the stability of this compound be a factor in its poor recovery?

Zafirlukast has been reported to be stable under various storage and sample processing conditions. However, it can undergo degradation under alkaline hydrolysis conditions. Therefore, it is crucial to control the pH of your samples and extraction solvents to avoid basic conditions that could lead to the degradation of both Zafirlukast and its internal standard.

Quantitative Data Summary

Extraction MethodAnalyte/ISMatrixReported RecoveryReference
Solid-Phase Extraction (SPE)ZafirlukastHuman Plasma85%[1]
Solid-Phase Extraction (SPE)ZafirlukastHuman Plasma>90%
Protein PrecipitationZafirlukastHuman Plasma98.73% ± 0.42%[3]

Experimental Protocols

Detailed Solid-Phase Extraction (SPE) Protocol for Zafirlukast in Human Plasma

This protocol is adapted from a published method and serves as a starting point for optimization.[1]

  • SPE Cartridge: Polymeric anion exchange (e.g., Retain AX, 30 mg)

  • Conditioning: 500 µL of acetonitrile.

  • Equilibration: 500 µL of water.

  • Sample Loading: Load 200 µL of plasma (spiked with Zafirlukast and this compound).

  • Wash 1: 500 µL of water.

  • Wash 2: 500 µL of 5% acetonitrile in water.

  • Elution: 500 µL of acetonitrile with 5% formic acid.

  • Post-Elution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Detailed Protein Precipitation Protocol for Zafirlukast in Human Plasma

This protocol is based on a method with reported high recovery.[3]

  • Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Precipitation: Add 300 µL of cold ethanol.

  • Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation & Reconstitution (Optional): The supernatant can be evaporated to dryness and reconstituted in the mobile phase to increase concentration and compatibility with the analytical method.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Plasma Sample + This compound Precipitation Protein Precipitation (Optional) Sample->Precipitation Condition 1. Condition (e.g., Acetonitrile) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (e.g., Water, weak organic) Load->Wash LowRecovery Low Recovery? Load->LowRecovery Breakthrough? Elute 5. Elute (e.g., Acetonitrile/Formic Acid) Wash->Elute Wash->LowRecovery Analyte Loss? Drydown Dry-down Eluate Elute->Drydown Elute->LowRecovery Incomplete Elution? Reconstitute Reconstitute Drydown->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS Solutions Check: - Sorbent Choice - pH - Solvent Strength - Flow Rate LowRecovery->Solutions

Caption: Troubleshooting workflow for Solid-Phase Extraction (SPE) of this compound.

Extraction_Decision_Tree cluster_methods Extraction Method Evaluation Start Start: Poor Recovery of This compound SPE Solid-Phase Extraction (SPE) Start->SPE LLE Liquid-Liquid Extraction (LLE) Start->LLE PPT Protein Precipitation (PPT) Start->PPT SPE_Optimize Optimize SPE Method? (pH, Sorbent, Solvents) SPE->SPE_Optimize LLE_Feasible LLE Feasible? (Reports suggest difficulty) LLE->LLE_Feasible PPT_Implement Implement PPT? (High reported recovery) PPT->PPT_Implement SPE_Success Recovery Improved (Target: >85%) SPE_Optimize->SPE_Success Yes SPE_Failure Recovery Still Low SPE_Optimize->SPE_Failure No SPE_Failure->PPT LLE_Success Successful with Novel Solvents LLE_Feasible->LLE_Success Yes LLE_Failure Poor Recovery with Common Solvents LLE_Feasible->LLE_Failure No LLE_Failure->SPE PPT_Success High Recovery Achieved (Target: >95%) PPT_Implement->PPT_Success Yes PPT_Failure Consider Matrix Effects PPT_Implement->PPT_Failure No

Caption: Decision tree for selecting an appropriate extraction method for Zafirlukast.

References

Troubleshooting Zafirlukast-13C,d6 instability in processed samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zafirlukast-13C,d6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues encountered with this compound in processed samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions regarding the stability of this compound and offers guidance on how to investigate and resolve potential issues during your analytical workflow.

Q1: We are observing a significant decrease in the this compound internal standard signal in our processed samples. What are the potential causes?

A1: A decrease in the internal standard signal can be attributed to several factors throughout the analytical process. The primary causes to investigate are:

  • Degradation during Sample Storage and Handling: Zafirlukast is susceptible to degradation under certain conditions. Exposure to acidic environments or oxidative conditions can lead to the breakdown of the molecule.[1]

  • Instability during Sample Extraction: The solvents and pH conditions used during the extraction process can contribute to degradation. For instance, strong acids or bases used for pH adjustment can induce hydrolysis.

  • Autosampler Instability: Depending on the autosampler temperature and the residence time of the samples in the vial, degradation can occur post-extraction.

  • Matrix Effects in the Ion Source: Components of the biological matrix can suppress the ionization of this compound in the mass spectrometer, leading to a lower signal.

  • Hydrogen-Deuterium (H/D) Exchange: The deuterium labels (d6) on the internal standard, particularly at the benzylic position, could be susceptible to exchange with protons from the solvent under certain pH and temperature conditions.[2][3][4][5]

Q2: Our investigation points towards chemical degradation of this compound. What are the known degradation pathways for Zafirlukast?

A2: Forced degradation studies on Zafirlukast have identified several key degradation pathways:

  • Acid Hydrolysis: Zafirlukast shows degradation under acidic conditions.[1]

  • Oxidative Degradation: The molecule is susceptible to oxidation, which can lead to the formation of degradation products such as N-oxides.[1]

  • Alkaline Hydrolysis: The carbamate functional group in Zafirlukast can be hydrolyzed under alkaline conditions.[6][7]

It is important to note that Zafirlukast is reported to be relatively stable under thermal and photolytic stress.[1]

The following diagram illustrates the potential degradation pathways for Zafirlukast.

Zafirlukast This compound Acid Acidic Conditions (e.g., sample pH, acidic mobile phase) Zafirlukast->Acid Susceptible to Oxidation Oxidative Stress (e.g., peroxide contaminants, air exposure) Zafirlukast->Oxidation Susceptible to Base Alkaline Conditions (e.g., sample pH, basic mobile phase) Zafirlukast->Base Susceptible to Degradation_Acid Acid Hydrolysis Products Acid->Degradation_Acid Leads to Degradation_Ox Oxidative Degradation Products (e.g., N-oxide) Oxidation->Degradation_Ox Leads to Degradation_Base Alkaline Hydrolysis Products (Carbamate cleavage) Base->Degradation_Base Leads to

Caption: Potential degradation pathways of Zafirlukast.

Q3: How can we investigate if the instability of this compound is occurring during our sample preparation workflow?

A3: A systematic approach is crucial to pinpoint the source of instability. The following workflow can help you troubleshoot the issue.

Start Start: this compound Instability Observed Step1 Prepare fresh stock and working solutions Start->Step1 Step2 Spike IS into clean matrix at different stages: - Before extraction - After extraction - Just before injection Step1->Step2 Decision1 Is the signal stable when spiked just before injection? Step2->Decision1 Conclusion1 Issue is likely in the LC-MS system (e.g., ion source, mobile phase) Decision1->Conclusion1 Yes Decision2 Is the signal stable when spiked after extraction? Decision1->Decision2 No Conclusion2 Degradation is occurring during the extraction process Decision2->Conclusion2 Yes Conclusion3 Degradation is occurring in the processed sample matrix (pre-extraction) Decision2->Conclusion3 No

Caption: Troubleshooting workflow for this compound instability.

Q4: We suspect H/D exchange might be an issue with our this compound. How can we confirm this and what can be done to prevent it?

A4: Hydrogen-deuterium exchange can occur at the benzylic C-H positions of Zafirlukast under certain conditions, such as in the presence of a catalyst and a proton source (e.g., acidic or basic conditions, or certain metal ions).[2][3][4][5][8]

To investigate H/D exchange:

  • LC-MS Analysis: Monitor for a decrease in the mass-to-charge ratio (m/z) of the internal standard, corresponding to the loss of one or more deuterium atoms.

  • Control Experiments: Incubate the this compound in your sample processing solvents at different pH values and temperatures and analyze over time.

To prevent H/D exchange:

  • Control pH: Maintain a neutral pH during sample processing and in the final extract.

  • Avoid High Temperatures: Process and store samples at low temperatures.

  • Use Aprotic Solvents: Where possible, use aprotic solvents during extraction.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Different Solvents and pH

Objective: To assess the stability of this compound in commonly used solvents at various pH conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Acetonitrile, Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid, Ammonium hydroxide

  • Phosphate buffers (pH 3, 5, 7, 9)

  • Autosampler vials

Procedure:

  • Prepare working solutions of this compound at a concentration of 1 µg/mL in the following solutions:

    • Acetonitrile

    • Methanol

    • 50:50 Acetonitrile:Water

    • 50:50 Acetonitrile:Phosphate buffer pH 3

    • 50:50 Acetonitrile:Phosphate buffer pH 5

    • 50:50 Acetonitrile:Phosphate buffer pH 7

    • 50:50 Acetonitrile:Phosphate buffer pH 9

  • Transfer aliquots of each solution into autosampler vials.

  • Analyze the samples immediately (T=0) and then at specified time points (e.g., 2, 4, 8, 24 hours) while storing them under different conditions (e.g., room temperature, 4°C).

  • Monitor the peak area of this compound at each time point. A significant decrease in peak area indicates instability.

Data Presentation

Table 1: Summary of Zafirlukast Forced Degradation Studies

Stress ConditionReagents and ConditionsObservationReference
Acid Hydrolysis 0.5 N HCl, ambient temperature, 7 daysDegradation observed[1]
Alkaline Hydrolysis 0.5 N NaOH, ambient temperature, 7 daysNo significant degradation observed in one study, but hydrolysis of the carbamate is a known pathway for this functional group.[1][6]
Oxidative Degradation e.g., Hydrogen peroxideMajor degradation product observed (potential N-oxide)[1]
Thermal Degradation 60°C, 7 daysNo significant degradation observed[1]
Photolytic Degradation As per ICH Q1B guidelinesNo significant degradation observed[1]

Note: The stability of this compound is expected to be comparable to that of unlabeled Zafirlukast, with the potential exception of H/D exchange for the deuterium labels.

This technical support center provides a starting point for troubleshooting this compound instability. For further assistance, please consult the relevant scientific literature and consider the specific conditions of your analytical method.

References

Minimizing ion suppression for Zafirlukast in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Zafirlukast in plasma samples using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Zafirlukast analysis in plasma?

Ion suppression is a type of matrix effect where endogenous components of the plasma sample, such as phospholipids, salts, and proteins, interfere with the ionization of the target analyte, Zafirlukast, in the mass spectrometer source.[1][2][3][4] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1][3][4] Minimizing ion suppression is crucial for developing a robust and reliable bioanalytical method for Zafirlukast.

Q2: What are the common sample preparation techniques to minimize ion suppression for Zafirlukast in plasma?

The most common sample preparation techniques to reduce ion suppression for Zafirlukast analysis in plasma are:

  • Protein Precipitation (PPT): A simple and fast technique where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins.[5][6][7][8] While quick, it is generally the least effective at removing interfering matrix components, especially phospholipids, which can lead to significant ion suppression.[1][9]

  • Liquid-Liquid Extraction (LLE): This technique separates Zafirlukast from the plasma matrix based on its solubility in an immiscible organic solvent.[2][10] LLE offers a cleaner extract compared to PPT, resulting in reduced ion suppression.[1][9] A common solvent used for Zafirlukast extraction is ethyl acetate.[10]

  • Solid-Phase Extraction (SPE): Considered the most effective technique for removing matrix interferences, SPE utilizes a solid sorbent to selectively retain Zafirlukast while other plasma components are washed away.[3][9][11][12] This results in the cleanest extracts and the least ion suppression.[9]

Q3: Which sample preparation method is best for minimizing ion suppression for Zafirlukast?

While the choice of method depends on the specific requirements of the assay (e.g., required sensitivity, throughput), Solid-Phase Extraction (SPE) is generally considered the most effective method for minimizing ion suppression in Zafirlukast bioanalysis.[9] It provides the cleanest sample extracts by efficiently removing phospholipids and other interfering matrix components.[9] Liquid-Liquid Extraction (LLE) is a good alternative that offers a balance between cleanliness and ease of use.[1][9] Protein Precipitation (PPT) is the simplest method but is most prone to ion suppression.[1][9]

Troubleshooting Guides

Issue: Poor sensitivity or low signal intensity for Zafirlukast.

This is a common indication of significant ion suppression.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation Method: If you are using Protein Precipitation (PPT), consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to obtain a cleaner sample extract.[1][9]

  • Optimize Chromatography:

    • Ensure chromatographic separation of Zafirlukast from the regions where phospholipids elute. Phospholipids are a major cause of ion suppression.[2]

    • Adjust the mobile phase composition and gradient to improve the separation of Zafirlukast from co-eluting matrix components.[3]

  • Dilute the Sample: Diluting the plasma sample before extraction can reduce the concentration of interfering matrix components.[1][13][14] However, this may compromise the limit of quantification.

  • Check Mass Spectrometer Source Conditions: Optimize parameters such as spray voltage, gas flows, and temperature to enhance the ionization of Zafirlukast.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with Zafirlukast and experiences similar ion suppression, which can help to compensate for the signal variability and improve the accuracy of quantification.[3]

Issue: Inconsistent and irreproducible results between samples.

This can be caused by variable matrix effects in different plasma lots.

Troubleshooting Steps:

  • Improve Sample Cleanup: As with low sensitivity, enhancing the sample preparation method by moving from PPT to LLE or SPE is the most effective way to reduce variability.[3][9]

  • Matrix Factor Evaluation: Assess the matrix effect by comparing the response of Zafirlukast in post-extraction spiked plasma samples with the response in a neat solution. This will help quantify the extent of ion suppression and its variability.

  • Use of an Appropriate Internal Standard: An internal standard that closely mimics the chromatographic and mass spectrometric behavior of Zafirlukast is crucial for correcting variability. A stable isotope-labeled internal standard is the ideal choice.[3]

Experimental Protocols and Data

Below are summaries of experimental protocols for different sample preparation techniques used for Zafirlukast analysis in plasma, along with available quantitative data.

Protein Precipitation (PPT)
  • Objective: To quickly remove the bulk of proteins from the plasma sample.

  • General Protocol:

    • To a volume of plasma (e.g., 100 µL), add a precipitating agent (e.g., acetonitrile or ethanol) typically in a 1:3 or 1:4 (v/v) ratio of plasma to solvent.[5][8][15]

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS analysis.[5][7]

PPT Workflow

cluster_0 Protein Precipitation Workflow plasma Plasma Sample add_solvent Add Acetonitrile/Ethanol plasma->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS Analysis supernatant->analysis

Caption: A diagram illustrating the protein precipitation workflow for plasma samples.

Liquid-Liquid Extraction (LLE)
  • Objective: To selectively extract Zafirlukast into an organic solvent, leaving polar interferences in the aqueous plasma layer.

  • General Protocol:

    • To a volume of plasma (e.g., 500 µL), add an appropriate internal standard.[10]

    • Add an immiscible organic solvent (e.g., ethyl acetate).[10]

    • Vortex to facilitate the extraction of Zafirlukast into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.[12]

LLE Workflow

cluster_1 Liquid-Liquid Extraction Workflow plasma_lle Plasma Sample + IS add_organic Add Organic Solvent (e.g., Ethyl Acetate) plasma_lle->add_organic vortex_lle Vortex add_organic->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle separate_layers Separate Organic Layer centrifuge_lle->separate_layers evaporate Evaporate to Dryness separate_layers->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis_lle LC-MS Analysis reconstitute->analysis_lle

Caption: A diagram illustrating the liquid-liquid extraction workflow.

Solid-Phase Extraction (SPE)
  • Objective: To achieve the highest level of sample cleanup by retaining Zafirlukast on a solid sorbent while washing away interferences.

  • General Protocol (using a polymeric reversed-phase sorbent):

    • Conditioning: Pass an organic solvent (e.g., acetonitrile) through the SPE cartridge.[12]

    • Equilibration: Pass water or a buffer through the cartridge.[12]

    • Loading: Load the pre-treated plasma sample onto the cartridge.[12]

    • Washing: Wash the cartridge with a weak solvent (e.g., water, low percentage of organic solvent) to remove polar interferences.[12]

    • Elution: Elute Zafirlukast with a strong organic solvent (e.g., acetonitrile with 5% formic acid).[12]

    • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.[12]

SPE Workflow

cluster_2 Solid-Phase Extraction Workflow condition Condition Cartridge equilibrate Equilibrate Cartridge condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge load->wash elute Elute Zafirlukast wash->elute evaporate_spe Evaporate Eluate elute->evaporate_spe reconstitute_spe Reconstitute in Mobile Phase evaporate_spe->reconstitute_spe analysis_spe LC-MS Analysis reconstitute_spe->analysis_spe

Caption: A diagram illustrating the solid-phase extraction workflow.

Quantitative Data Summary

The following table summarizes the recovery data for Zafirlukast from plasma using different sample preparation techniques, which can be an indicator of the method's efficiency. Higher and more consistent recovery can contribute to minimizing the impact of ion suppression.

Sample Preparation MethodAnalyteRecovery (%)Internal StandardRecovery (%)Reference
Solid-Phase ExtractionZafirlukast> 90%ICI 198 707-[11]
Solid-Phase ExtractionZafirlukast85%Glybenclamide-[12]
Protein PrecipitationZafirlukast98.73 ± 0.42%Piribedil-[6][8]

Note: While high recovery is desirable, it does not directly measure the extent of ion suppression. A method with high recovery might still suffer from significant matrix effects if interfering compounds are co-extracted. SPE is generally superior in removing these interferences.[9]

Logical Relationship: Sample Cleanup vs. Ion Suppression

The following diagram illustrates the inverse relationship between the efficiency of the sample preparation technique and the degree of ion suppression.

cluster_3 Relationship between Sample Cleanup and Ion Suppression ppt Protein Precipitation (Low Cleanup) high_is High Ion Suppression ppt->high_is leads to lle Liquid-Liquid Extraction (Medium Cleanup) med_is Medium Ion Suppression lle->med_is leads to spe Solid-Phase Extraction (High Cleanup) low_is Low Ion Suppression spe->low_is leads to

Caption: The relationship between sample preparation efficiency and ion suppression.

References

Impact of co-administered drugs on Zafirlukast quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zafirlukast. It addresses common issues encountered during the quantification of Zafirlukast in the presence of co-administered drugs.

Troubleshooting Guide

Issue 1: Lower-than-expected Zafirlukast plasma concentrations.

Possible Causes and Solutions:

  • Co-administration with certain drugs: Concomitant use of specific medications can decrease Zafirlukast levels.

    • Erythromycin: Co-administration of erythromycin has been shown to decrease the mean plasma levels of Zafirlukast by approximately 40%.[1][2] This is believed to be due to a decrease in Zafirlukast's bioavailability.

    • Theophylline: While the interaction is not fully understood and can be patient-dependent, some studies have reported a decrease in plasma concentrations of Zafirlukast when administered with theophylline.[3][4]

    • Terfenadine: Co-administration with terfenadine has been associated with decreased plasma concentrations of Zafirlukast.[3][4]

    • Solution: Review the subject's medication history to identify any co-administered drugs known to decrease Zafirlukast levels. If possible, consider a washout period for the interacting drug before pharmacokinetic studies.

  • Food Effect: The bioavailability of Zafirlukast is significantly reduced when taken with food.

    • Observation: Administration of Zafirlukast with a high-fat or high-protein meal can reduce its bioavailability by approximately 40%.[3][4]

    • Solution: To ensure accurate and consistent quantification, Zafirlukast should be administered on an empty stomach, at least one hour before or two hours after a meal.

Issue 2: Higher-than-expected Zafirlukast plasma concentrations.

Possible Causes and Solutions:

  • Co-administration with certain drugs:

    • Aspirin: Co-administration of aspirin (650 mg four times daily) has been shown to increase the mean plasma levels of Zafirlukast by approximately 45%.[1]

    • Solution: Carefully document all concomitant medications. If a subject is taking aspirin, this may explain elevated Zafirlukast levels.

  • Hepatic Impairment: Zafirlukast is extensively metabolized by the liver.

    • Observation: Patients with stable alcoholic cirrhosis have shown a 50% to 60% increase in the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of Zafirlukast compared to healthy individuals.[3][4]

    • Solution: Screen subjects for hepatic impairment before initiating studies involving Zafirlukast.

Issue 3: Inconsistent or variable Zafirlukast quantification results.

Possible Causes and Solutions:

  • Improper Sample Handling and Preparation:

    • Problem: Inconsistent extraction efficiency or the presence of interfering substances from the plasma matrix can lead to variability.

    • Solution: Follow a validated and standardized sample preparation protocol. Protein precipitation and solid-phase extraction (SPE) are common methods. Ensure complete protein removal and minimize matrix effects.

  • Analytical Method Variability:

    • Problem: Issues with the HPLC or LC-MS/MS method, such as column degradation, mobile phase inconsistency, or detector fluctuations, can cause variable results.

    • Solution: Regularly perform system suitability tests to ensure the analytical system is performing correctly. Use an internal standard to correct for variations in sample processing and instrument response.

Frequently Asked Questions (FAQs)

Q1: Which drugs are known to interact with Zafirlukast and affect its quantification?

A1: Several drugs can alter Zafirlukast plasma concentrations. Erythromycin, theophylline, and terfenadine have been shown to decrease its levels.[3] Conversely, aspirin can increase Zafirlukast concentrations.[1] It is also important to note that Zafirlukast is an inhibitor of the CYP3A4 and CYP2C9 isoenzymes and can therefore affect the metabolism of other drugs, such as warfarin.[2]

Q2: What is the effect of food on Zafirlukast quantification?

A2: Food significantly impacts the oral bioavailability of Zafirlukast, reducing it by about 40%.[3][4] For accurate pharmacokinetic studies, Zafirlukast should be administered in a fasted state.

Q3: What is the primary metabolic pathway for Zafirlukast?

A3: Zafirlukast is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2C9.[4]

Q4: Are there any known drug interactions that do not affect Zafirlukast quantification?

A4: Co-administration of warfarin with Zafirlukast results in a significant increase in the AUC and half-life of S-warfarin, but the pharmacokinetics of Zafirlukast remain unaffected.[2]

Quantitative Data Summary

The following table summarizes the quantitative impact of co-administered substances on the pharmacokinetics of Zafirlukast.

Co-administered SubstanceEffect on ZafirlukastQuantitative ChangeReference
ErythromycinDecrease~40% decrease in mean plasma levels[1][2]
AspirinIncrease~45% increase in mean plasma levels[1]
TheophyllineDecreaseVariable, decreased plasma concentrations reported[3]
TerfenadineDecreaseDecreased plasma concentrations reported[3][4]
Food (high-fat/protein)Decrease~40% reduction in bioavailability[3][4]
WarfarinNo significant effectPharmacokinetics of Zafirlukast unaffected[2]

Experimental Protocols

Method 1: LC-MS/MS for Zafirlukast Quantification in Human Plasma

This method is based on a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma, add a known concentration of an internal standard (e.g., Valdecoxib).

    • Add 600 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Hypersil GOLD C18 (50 mm x 2.1 mm, 1.9 µm) or equivalent.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Zafirlukast: m/z 576.2 → 463.2

      • Internal Standard (Valdecoxib): m/z 315.1 → 118.1

    • Optimize collision energy and other MS parameters for the specific instrument used.

Method 2: HPLC-UV for Zafirlukast Quantification

This method is suitable for the determination of Zafirlukast in pharmaceutical formulations and can be adapted for plasma samples with appropriate validation.

  • Sample Preparation (for Plasma - Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load 1 mL of plasma onto the cartridge.

    • Wash the cartridge with water and then with a low percentage of methanol in water.

    • Elute the analyte with methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted) in a ratio of approximately 60:40 (v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detector at 225 nm.

    • Injection Volume: 20 µL.

Visualizations

Zafirlukast_Metabolism Zafirlukast Zafirlukast CYP2C9 CYP2C9 Zafirlukast->CYP2C9 Metabolism Inhibition_CYP3A4 Inhibition Zafirlukast->Inhibition_CYP3A4 Metabolites Inactive Metabolites CYP2C9->Metabolites CYP3A4_Substrates CYP3A4 Substrates (e.g., Warfarin) Inhibition_CYP3A4->CYP3A4_Substrates affects Decreased_Metabolism Decreased Metabolism CYP3A4_Substrates->Decreased_Metabolism

Caption: Zafirlukast metabolic pathway and its inhibitory effect.

Zafirlukast_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification Detection->Quantification Results Results Quantification->Results Concentration Results

Caption: A typical workflow for Zafirlukast quantification in plasma.

References

Optimizing mobile phase for Zafirlukast separation from metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing the mobile phase for the chromatographic separation of Zafirlukast from its metabolites. Below you will find troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.

Troubleshooting Guide: Mobile Phase Optimization

This guide addresses common issues encountered during the separation of Zafirlukast and its hydroxylated metabolites.

Problem Potential Cause Suggested Solution
Poor resolution between Zafirlukast and its metabolites Inadequate mobile phase strength.Increase the aqueous-to-organic ratio in the mobile phase to enhance retention and improve separation.
Incorrect mobile phase pH.Zafirlukast has an acidic pKa of approximately 4.29.[1] Adjusting the mobile phase pH to be within ±1.5 units of this pKa can significantly alter the ionization state of Zafirlukast and its metabolites, thereby affecting their retention and improving selectivity. Experiment with a pH range of 3.0 to 5.5.
Inappropriate organic modifier.Switch between acetonitrile and methanol. Acetonitrile often provides better peak shape for acidic compounds, while methanol can offer different selectivity.
Peak tailing for Zafirlukast or metabolite peaks Secondary interactions with the stationary phase.Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask active silanol groups on the column.
Mobile phase pH is too close to the pKa of the analytes.Adjust the mobile phase pH to be at least 1.5 units away from the pKa of Zafirlukast to ensure complete ionization or suppression of ionization, leading to sharper peaks.
Column overload.Reduce the sample concentration or injection volume.
Variable retention times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including the buffer concentration and pH. Premix the mobile phase components and degas thoroughly before use.
Fluctuations in column temperature.Use a column oven to maintain a constant and controlled temperature throughout the analysis.
Column degradation.Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Co-elution of metabolites Similar polarity of hydroxylated metabolites.Employ a gradient elution method, starting with a higher aqueous composition and gradually increasing the organic solvent percentage. This can help separate compounds with subtle differences in polarity.
Insufficient column efficiency.Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates and improve separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating Zafirlukast and its metabolites?

A1: A good starting point is a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol). Based on published methods for Zafirlukast, a ratio in the range of 60:40 to 50:50 (aqueous:organic) is a reasonable starting condition.[2] The pH of the aqueous phase should be adjusted to around 3.5 to 5.0 to control the ionization of Zafirlukast.[2]

Q2: How does the pH of the mobile phase affect the separation?

A2: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like Zafirlukast (acidic pKa ~4.29).[1] By adjusting the pH, you can change the charge state of the parent drug and its metabolites. Since the hydroxylated metabolites will have slightly different polarities and potentially different pKa values, modifying the pH can significantly alter the selectivity and resolution between the peaks.

Q3: Should I use isocratic or gradient elution?

A3: For initial method development, an isocratic elution can be simpler to set up. However, if you are trying to separate multiple metabolites with varying polarities from the parent drug, a gradient elution is often more effective. A gradient allows for the separation of a wider range of compounds in a single run with improved peak shape and resolution.

Q4: What type of HPLC column is recommended?

A4: A reversed-phase C18 column is the most common choice for Zafirlukast analysis and is a suitable starting point.[2] Standard dimensions such as 4.6 mm x 150 mm or 4.6 mm x 250 mm with a 5 µm particle size are widely used. For higher resolution and faster analysis times, consider using a column with a smaller particle size (e.g., 2.6 µm or sub-2 µm).

Q5: What detection wavelength should I use?

A5: Zafirlukast has a UV absorbance maximum around 225-240 nm. A detection wavelength of 240 nm has been shown to be effective.[2] It is advisable to determine the UV spectra of the metabolites if possible to select an optimal wavelength for the simultaneous detection of all compounds of interest.

Experimental Protocols

Starting Method for Zafirlukast and Metabolite Separation

This protocol provides a robust starting point for developing a separation method for Zafirlukast and its hydroxylated metabolites.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 60% A to 40% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL

Preparation of Mobile Phase A (Phosphate Buffer, pH 4.5):

  • Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water.

  • Adjust the pH to 4.5 using phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

Sample Preparation:

  • Prepare a stock solution of Zafirlukast in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • If available, prepare stock solutions of the metabolite standards in a similar manner.

  • Dilute the stock solutions with the initial mobile phase composition (60:40 A:B) to the desired working concentration (e.g., 10 µg/mL).

Visualizations

Workflow General Workflow for Mobile Phase Optimization A Define Separation Goal: Separate Zafirlukast from Metabolites B Select Initial Conditions: Column, Mobile Phase, Detector A->B C Prepare Mobile Phase & Samples B->C D Perform Initial Injection C->D E Evaluate Chromatogram: Resolution, Peak Shape, Retention D->E F Is Separation Adequate? E->F G Optimize Mobile Phase pH F->G No K Yes F->K Yes H Optimize Organic Modifier Ratio G->H I Consider Gradient Elution H->I I->D J Finalize Method K->J L No Troubleshooting Troubleshooting Logic for Poor Resolution Start Poor Resolution Observed Adjust_pH Adjust Mobile Phase pH (e.g., ± 0.5 pH units) Start->Adjust_pH Check_Resolution1 Resolution Improved? Adjust_pH->Check_Resolution1 Adjust_Organic Adjust Organic:Aqueous Ratio (e.g., ± 5%) Check_Resolution1->Adjust_Organic No End Separation Optimized Check_Resolution1->End Yes Check_Resolution2 Resolution Improved? Adjust_Organic->Check_Resolution2 Change_Organic Switch Organic Modifier (ACN <-> MeOH) Check_Resolution2->Change_Organic No Check_Resolution2->End Yes Check_Resolution3 Resolution Improved? Change_Organic->Check_Resolution3 Implement_Gradient Implement Gradient Elution Check_Resolution3->Implement_Gradient No Check_Resolution3->End Yes Implement_Gradient->End No1 No Yes1 Yes No2 No Yes2 Yes No3 No Yes3 Yes

References

Validation & Comparative

A Head-to-Head Comparison of Zafirlukast-13C,d6 and Deuterated Zafirlukast Internal Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of two isotopically labeled internal standards for the leukotriene receptor antagonist Zafirlukast: the dual-labeled Zafirlukast-13C,d6 and a standard deuterated Zafirlukast.

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard. They offer a way to correct for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. While both this compound and deuterated Zafirlukast serve this purpose, their isotopic composition can influence their performance.

Theoretical Performance Comparison

FeatureThis compound (Dual-Labeled)Deuterated ZafirlukastRationale
Isotopic Stability HighModerate to HighCarbon-13 labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange. Deuterium labels, especially on heteroatoms or activated carbon positions, can be prone to back-exchange with protons from the solvent or matrix, potentially compromising the integrity of the standard.
Chromatographic Co-elution ExcellentGood to ExcellentThe presence of multiple deuterium atoms can sometimes lead to a slight shift in retention time compared to the unlabeled analyte due to the kinetic isotope effect. Carbon-13 has a negligible effect on chromatography, ensuring near-perfect co-elution.
Mass Shift SufficientSufficientBoth labeling strategies provide a clear mass difference from the native Zafirlukast for unambiguous detection in MS/MS. The dual labeling in this compound provides a significant mass shift.
Correction for Matrix Effects SuperiorVery GoodNear-perfect co-elution and identical ionization behavior of the 13C-labeled portion ensure the most accurate compensation for ion suppression or enhancement caused by the sample matrix.
Cost-Effectiveness ModerateHighThe synthesis of deuterated compounds is generally less complex and therefore more cost-effective than the synthesis of 13C-labeled or dual-labeled compounds.

The Advantage of Dual Labeling

The incorporation of both Carbon-13 and deuterium in this compound offers a strategic advantage. The Carbon-13 atoms provide a stable, non-exchangeable label that ensures the standard behaves almost identically to the analyte during chromatography and ionization. The deuterium atoms contribute to a larger mass difference, which can be beneficial in avoiding any potential spectral overlap. This combination aims to provide the robustness of 13C-labeling with a significant mass shift.

Experimental Protocol: A Synthesized Approach

As no single published method was identified that utilizes and compares both this compound and a specified deuterated Zafirlukast, the following is a synthesized, typical LC-MS/MS protocol for the quantification of Zafirlukast in human plasma. This protocol is based on common parameters found in various published bioanalytical methods for Zafirlukast and should be validated thoroughly before implementation.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or deuterated Zafirlukast in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Parameters
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Zafirlukast: To be optimized, but typically around m/z 576.2 -> 463.2

    • This compound: To be determined based on the exact mass.

    • Deuterated Zafirlukast: To be determined based on the number of deuterium atoms.

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams have been created using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Internal Standard (this compound or Deuterated Zafirlukast) ppt Protein Precipitation (Acetonitrile) plasma->ppt is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: Bioanalytical workflow for Zafirlukast quantification.

isotope_dilution cluster_sample Biological Sample cluster_standard Internal Standard analyte Zafirlukast (Analyte) (Unknown Amount) mix Sample Preparation (Extraction, etc.) analyte->mix is Isotopically Labeled Zafirlukast (Known Amount) is->mix analysis LC-MS/MS Analysis mix->analysis ratio Peak Area Ratio (Analyte / IS) analysis->ratio quant Quantification of Analyte ratio->quant

A Guide to Inter-Laboratory Cross-Validation of Zafirlukast Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical methods for the quantitative determination of Zafirlukast between different laboratories. Ensuring that an analytical method is robust and transferable is critical for consistent and reliable results throughout the drug development lifecycle, from preclinical studies to multi-center clinical trials and post-marketing surveillance. This document outlines the key experimental protocols and data presentation formats to facilitate a comprehensive comparison of method performance across laboratories.

The Importance of Cross-Validation

Method cross-validation is the process of verifying that a particular analytical method, when executed by different personnel in different laboratories with different equipment, will produce comparable results. This is a critical step before the transfer of an analytical method from a developing laboratory to a receiving laboratory. Successful cross-validation provides confidence that the data generated at different sites will be equivalent and can be reliably pooled or compared.

The process typically involves a pre-defined protocol that outlines the scope, procedures, and acceptance criteria for the cross-validation study. Key performance characteristics of the analytical method are evaluated at each site, and the results are compared to ensure they meet the established criteria.

Experimental Protocols for Zafirlukast Analysis

The most common analytical methods for the quantification of Zafirlukast in pharmaceutical formulations and biological matrices are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.

RP-HPLC Method for Zafirlukast in Bulk and Pharmaceutical Dosage Forms

This method is suitable for the determination of Zafirlukast in tablets.

  • Chromatographic Conditions:

    • Column: Symmetry ODS C18 (4.6 x 250mm, 5µm)[1]

    • Mobile Phase: Methanol: Phosphate Buffer (40:60% v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Detection Wavelength: 235 nm[1]

    • Injection Volume: 10 µL[1]

    • Column Temperature: Ambient[1]

    • Run Time: Less than 8 minutes[1]

  • Preparation of Standard Solution:

    • Accurately weigh and transfer 10 mg of Zafirlukast working standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of the mobile phase (diluent) and sonicate to dissolve.

    • Make up the volume to 10 mL with the diluent to obtain a stock solution.

    • Further dilute 0.1 mL of the stock solution into a 10 mL volumetric flask with the diluent to achieve a final concentration.

  • Preparation of Sample Solution (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer a quantity of the powder equivalent to 10 mg of Zafirlukast into a 10 mL volumetric flask.

    • Add approximately 7 mL of the diluent and sonicate for 15 minutes.

    • Make up the volume to 10 mL with the diluent and filter through a 0.45 µm membrane filter.

    • Further dilute 0.1 mL of the filtrate into a 10 mL volumetric flask with the diluent.

UV-Visible Spectrophotometric Method for Zafirlukast in Pharmaceutical Formulations

This method provides a simpler and faster alternative for the quantification of Zafirlukast.

  • Instrument: UV-Visible Spectrophotometer with a 1 cm quartz cell.

  • Solvent: Acetonitrile:Water (80:20, v/v).

  • Wavelength of Maximum Absorbance (λmax): 242 nm.

  • Preparation of Standard Solution:

    • Prepare a stock solution of Zafirlukast in the solvent.

    • From the stock solution, prepare a series of dilutions to cover the desired concentration range (e.g., 0.50 - 20.00 µg/mL).

  • Procedure:

    • Measure the absorbance of the standard and sample solutions at 242 nm against a solvent blank.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of Zafirlukast in the sample solution from the calibration curve.

Data Presentation for Inter-Laboratory Comparison

For a successful cross-validation, it is essential to compare key validation parameters between the originating (Lab A) and receiving (Lab B) laboratories. The following tables provide a structured format for presenting this comparative data.

Table 1: Comparison of System Suitability Parameters (for HPLC Method)

ParameterLab ALab BAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Area (n=6)≤ 2.0%
% RSD of Retention Time (n=6)≤ 1.0%

Table 2: Comparison of Method Validation Parameters

ParameterLab ALab BAcceptance Criteria
Linearity
Range (µg/mL)6-14[1]
Correlation Coefficient (r²)0.9996[1]≥ 0.999
Accuracy (% Recovery)
80% Concentration98.0 - 102.0%
100% Concentration98.0 - 102.0%
120% Concentration98.0 - 102.0%
Precision (% RSD)
Repeatability (Intra-day)<2%[1]≤ 2.0%
Intermediate Precision (Inter-day)≤ 2.0%
Robustness No significant change in results
Flow Rate (± 0.1 mL/min)
Mobile Phase Composition (± 2%)
Limit of Detection (LOD) 1.2 ng/mL[1]To be established
Limit of Quantification (LOQ) 3.6 ng/mL[1]To be established

Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of an analytical method for Zafirlukast between two laboratories.

G cluster_originating Originating Lab (Lab A) cluster_receiving Receiving Lab (Lab B) cluster_comparison Data Comparison & Evaluation A1 Method Development & Validation A2 Preparation of Cross-Validation Protocol A1->A2 A3 Analysis of Validation Samples A2->A3 A4 Shipment of Protocol, Samples & Standards to Lab B A3->A4 C1 Comparison of Results from Lab A & Lab B A3->C1 Data from Lab A B1 Receipt of Protocol, Samples & Standards A4->B1 Transfer B2 Method Familiarization & Training B1->B2 B3 Execution of Cross-Validation Protocol B2->B3 B4 Analysis of Validation Samples B3->B4 B4->C1 Data from Lab B C2 Evaluation Against Acceptance Criteria C1->C2 C3 Issuance of Cross-Validation Report C2->C3 D1 Successful Cross-Validation: Method is considered transferable C2->D1 Criteria Met D2 Failed Cross-Validation: Investigate discrepancies and repeat C2->D2 Criteria Not Met C3->D1 Outcome

Caption: Workflow for inter-laboratory cross-validation of Zafirlukast analytical methods.

Conclusion

A successful inter-laboratory cross-validation of analytical methods for Zafirlukast is paramount for ensuring data integrity and consistency across different testing sites. By following a well-defined protocol, meticulously documenting experimental procedures, and comparing key performance parameters against pre-defined acceptance criteria, research and development teams can confidently transfer analytical methods. This structured approach minimizes the risk of discrepancies and supports the generation of reliable and reproducible data throughout the lifecycle of a pharmaceutical product.

References

A Comparative Guide to Establishing Linearity and Range for Zafirlukast Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common analytical methods for the quantification of Zafirlukast: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet (UV) Spectrophotometry. The focus of this guide is on the critical validation parameter of linearity and the establishment of a suitable analytical range for each technique. The information presented is intended to assist researchers in selecting the most appropriate method for their specific application, whether for routine quality control or bioanalytical studies.

Comparison of Analytical Methods for Zafirlukast Quantification

The selection of an analytical method for Zafirlukast quantification is dependent on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of RP-HPLC, LC-MS/MS, and UV Spectrophotometry in establishing linearity for Zafirlukast analysis.

ParameterRP-HPLC with UV DetectionLC-MS/MSUV Spectrophotometry
Linearity Range 2.0 - 14 µg/mL[1][2]0.15 - 600 ng/mL[3]0.5 - 20 µg/mL[4]
Correlation Coefficient (r²) > 0.999[1]> 0.999[3]> 0.999[5]
Typical Instrumentation HPLC system with UV/Vis DetectorLC system coupled with a Tandem Mass SpectrometerUV/Vis Spectrophotometer
Selectivity Good, based on chromatographic separationExcellent, based on mass-to-charge ratioLower, susceptible to interference from absorbing species
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)Low (µg/mL range)
Application Routine quality control, formulation analysisBioanalysis (plasma, tissue), impurity profilingPreliminary analysis, simple formulations

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical methods and obtaining reliable data. The following sections outline the methodologies for establishing linearity and range for Zafirlukast quantification using the three discussed techniques.

RP-HPLC with UV Detection

This method is widely used for the routine analysis of Zafirlukast in pharmaceutical formulations.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Zafirlukast reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphate buffer

Procedure:

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) in a specific ratio (e.g., 60:40 v/v).[1] The mobile phase should be filtered and degassed before use.

  • Standard Stock Solution Preparation: Accurately weigh a known amount of Zafirlukast reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2, 4, 6, 8, 10, 12, 14 µg/mL).[1]

  • Chromatographic Conditions: Set the flow rate of the mobile phase (e.g., 1.0 mL/min), the column temperature (e.g., ambient), and the UV detection wavelength (e.g., 225 nm).

  • Injection and Analysis: Inject equal volumes of each calibration standard into the HPLC system and record the peak area of the Zafirlukast peak.

  • Data Analysis: Construct a calibration curve by plotting the peak area versus the corresponding concentration of Zafirlukast. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve. The method is considered linear if the correlation coefficient is typically ≥ 0.999.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of Zafirlukast in complex biological matrices like plasma.

Instrumentation:

  • Liquid Chromatography (LC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • A suitable analytical column (e.g., C18).

Reagents and Materials:

  • Zafirlukast reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Human plasma (for bioanalytical applications)

Procedure:

  • Sample Preparation (for plasma samples):

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): Extract Zafirlukast from the plasma using an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Use a solid-phase extraction cartridge to isolate Zafirlukast from the plasma matrix.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate to improve ionization.

  • Standard Stock Solution Preparation: Prepare stock solutions of Zafirlukast and the internal standard in a suitable solvent (e.g., methanol).

  • Preparation of Calibration Standards: Spike known concentrations of Zafirlukast into the blank biological matrix (e.g., plasma) to prepare a series of calibration standards covering the expected in-vivo concentration range (e.g., 0.15 to 600 ng/mL).[3] A fixed concentration of the internal standard is also added to each standard.

  • LC-MS/MS Analysis:

    • Set the LC parameters, including the mobile phase gradient, flow rate, and column temperature.

    • Optimize the MS/MS parameters, including the ionization mode (positive or negative ESI), precursor and product ion masses for Zafirlukast and the IS (Multiple Reaction Monitoring - MRM mode), and collision energy. The MS/MS ion transitions for Zafirlukast can be monitored at m/z 574.2 → 462.1.[3]

  • Data Analysis: Plot the ratio of the peak area of Zafirlukast to the peak area of the internal standard against the corresponding concentration of Zafirlukast. Perform a weighted linear regression to obtain the calibration curve and determine the linearity and range.

UV Spectrophotometry

UV spectrophotometry is a simpler and more accessible method, suitable for the analysis of Zafirlukast in bulk drug and simple dosage forms.

Instrumentation:

  • UV/Vis Spectrophotometer.

Reagents and Materials:

  • Zafirlukast reference standard

  • Acetonitrile (UV grade)

  • Methanol (UV grade)

Procedure:

  • Solvent Selection: Identify a suitable solvent in which Zafirlukast is freely soluble and exhibits a distinct absorption maximum (λmax). Acetonitrile is a commonly used solvent.[5]

  • Determination of λmax: Prepare a dilute solution of Zafirlukast in the selected solvent and scan it across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Zafirlukast, the λmax is typically observed around 225 nm.

  • Standard Stock Solution Preparation: Prepare a stock solution of Zafirlukast in the chosen solvent at a known concentration (e.g., 100 µg/mL).

  • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover a linear range of absorbance (typically 0.1-1.0 AU). A suitable range for Zafirlukast is 0.5 to 20 µg/mL.[4]

  • Measurement of Absorbance: Measure the absorbance of each calibration standard at the predetermined λmax using the solvent as a blank.

  • Data Analysis: Plot a graph of absorbance versus concentration. According to Beer-Lambert's law, this should yield a straight line passing through the origin. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for establishing the linearity and range of an analytical method for Zafirlukast quantification. This workflow is applicable to all three discussed techniques with minor modifications based on the specific instrumentation and sample matrix.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_result Result stock_sol Prepare Standard Stock Solution cal_std Prepare Calibration Standards stock_sol->cal_std inject_analyze Inject/Measure Standards cal_std->inject_analyze instrument_setup Instrument Setup & Optimization instrument_setup->inject_analyze record_response Record Analytical Response inject_analyze->record_response plot_curve Plot Calibration Curve record_response->plot_curve lin_reg Perform Linear Regression plot_curve->lin_reg eval_params Evaluate Linearity (r²) and Range lin_reg->eval_params report Report Linearity and Range eval_params->report

Caption: Workflow for Linearity and Range Determination.

References

A Comparative Guide to the Bioanalytical Assessment of Zafirlukast: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Zafirlukast in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of commonly employed bioanalytical methods for Zafirlukast, focusing on their accuracy and precision. Detailed experimental protocols and visual workflows are presented to aid in method selection and implementation.

Zafirlukast, a competitive leukotriene receptor antagonist, is a widely prescribed medication for the chronic treatment of asthma.[1] Its mechanism of action involves blocking the effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor, thereby reducing airway inflammation, bronchoconstriction, and mucus production.[1] To ensure the efficacy and safety of Zafirlukast, robust bioanalytical methods are essential for monitoring its concentration in biological fluids.

This guide compares two of the most prevalent analytical techniques for Zafirlukast quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Bioanalytical Methods

The choice of a bioanalytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods for Zafirlukast analysis, compiled from various validation studies.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 6–14 μg/mL[2]0.15-600 ng/mL[3]
Lower Limit of Quantification (LLOQ) 3.6 ng/mL[2]0.15 ng/mL[3]
Accuracy (% Recovery) 98-102%[2]Within 15% of nominal values[3]
Precision (% RSD) <2%[2]Intra- and inter-day precision within 15%[3]
Selectivity Good, but potential for interference from co-eluting compounds.High, due to the specificity of mass detection.[4]
Run Time < 8 minutes[2]~2 minutes[3]

Zafirlukast Signaling Pathway

The following diagram illustrates the mechanism of action of Zafirlukast in the leukotriene signaling pathway.

Zafirlukast_Pathway cluster_inhibition Inhibition Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-Lipoxygenase->Leukotriene A4 (LTA4) LTA4 Hydrolase LTA4 Hydrolase Leukotriene A4 (LTA4)->LTA4 Hydrolase LTC4 Synthase LTC4 Synthase Leukotriene A4 (LTA4)->LTC4 Synthase Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) LTA4 Hydrolase->Leukotriene B4 (LTB4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4 Synthase->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1 Receptor CysLT1 Receptor Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->CysLT1 Receptor Inflammatory Response Inflammatory Response CysLT1 Receptor->Inflammatory Response Activates Zafirlukast Zafirlukast Zafirlukast->CysLT1 Receptor

Caption: Zafirlukast competitively antagonizes the CysLT1 receptor.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of bioanalytical assays.

HPLC-UV Method

This method is suitable for the quantification of Zafirlukast in pharmaceutical dosage forms.

1. Sample Preparation:

  • Accurately weigh and transfer 10 mg of Zafirlukast working standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate to dissolve.

  • Make up the volume to the mark with methanol (Stock Solution).

  • Pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

2. Chromatographic Conditions:

  • Column: Symmetry ODS C18 (4.6 x 250 mm, 5 µm)[2]

  • Mobile Phase: Methanol: Phosphate Buffer (40:60% v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 235 nm[2]

  • Column Temperature: Ambient[2]

LC-MS/MS Method

This highly sensitive and specific method is ideal for the quantification of Zafirlukast in human plasma.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a Retain AX 96-well plate with 500 µL of acetonitrile, followed by 500 µL of water.

  • Load 200 µL of plasma (spiked with Zafirlukast and internal standard).

  • Wash the plate with 500 µL of water, followed by 500 µL of acetonitrile.

  • Elute the analytes with 500 µL of acetonitrile containing 5% formic acid.

  • Dry the extracts and reconstitute in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Hypersil BDS C18[3]

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.4) : Acetonitrile (20:80, v/v)[3]

  • Flow Rate: Not specified, but a total run time of 2.0 min was achieved.[3]

  • Injection Volume: Not specified.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode[3]

  • Detection: Multiple Reaction Monitoring (MRM)[3]

  • MRM Transitions:

    • Zafirlukast: 574.2 → 462.1[3]

    • Internal Standard (Valdecoxib): 313.3 → 118.1[3]

Experimental Workflow

The following diagram outlines the typical workflow for a Zafirlukast bioanalytical assay using LC-MS/MS.

Zafirlukast_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Collection Plasma Sample Collection Spiking with Internal Standard Spiking with Internal Standard Plasma Sample Collection->Spiking with Internal Standard Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Spiking with Internal Standard->Solid-Phase Extraction (SPE) Evaporation and Reconstitution Evaporation and Reconstitution Solid-Phase Extraction (SPE)->Evaporation and Reconstitution Chromatographic Separation Chromatographic Separation Evaporation and Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Pharmacokinetic Analysis Pharmacokinetic Analysis Concentration Calculation->Pharmacokinetic Analysis

Caption: A typical bioanalytical workflow for Zafirlukast quantification.

Conclusion

Both HPLC-UV and LC-MS/MS methods offer reliable approaches for the quantification of Zafirlukast. The HPLC-UV method is a cost-effective option for routine analysis of pharmaceutical formulations, demonstrating good accuracy and precision. For bioanalytical studies in complex matrices like plasma, where high sensitivity and selectivity are critical, the LC-MS/MS method is superior. The significantly lower LLOQ and the specificity of mass detection make it the method of choice for pharmacokinetic and bioequivalence studies. The selection of the most appropriate method will ultimately depend on the specific requirements of the study and the available instrumentation.

References

A Head-to-Head Battle: Zafirlukast-13C,d6 Versus Structural Analogs as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative performance of stable isotope-labeled versus structural analog internal standards for the accurate quantification of the anti-asthmatic drug Zafirlukast.

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Zafirlukast, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Zafirlukast-13C,d6, and commonly used structural analogs. By examining supporting experimental data and detailed methodologies, this document aims to equip researchers with the knowledge to make an informed decision for their analytical needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The consensus in the bioanalytical community is that a stable isotope-labeled version of the analyte is the ideal internal standard.[1][2][3] this compound, with its identical chemical structure and physicochemical properties to the parent drug, co-elutes with Zafirlukast, offering superior compensation for variations in sample preparation, matrix effects, and instrument response.[4][5] This co-elution is a critical factor in mitigating the impact of ion suppression or enhancement, a common challenge in LC-MS/MS-based bioanalysis.[6]

The Practical Alternative: Structural Analog Internal Standards

While SIL internal standards are the preferred choice, their availability and cost can be prohibitive, especially in the early stages of drug development. In such cases, structural analogs—compounds with similar chemical structures and properties to the analyte—serve as a viable alternative. For Zafirlukast, several structural analogs have been employed as internal standards in various validated bioanalytical methods. These include Valdecoxib, Glybenclamide, Indole, and Piribedil.[7][8][9]

Quantitative Performance: A Comparative Analysis

The following tables summarize the performance characteristics of bioanalytical methods for Zafirlukast using either a stable isotope-labeled internal standard or a structural analog. It is important to note that this data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions and instrumentation.

Table 1: Performance Characteristics with Stable Isotope-Labeled Internal Standard (Zafirlukast-d10)

ParameterResultReference
Linearity Range0.17 - 600 ng/mL[8]
Correlation Coefficient (r²)> 0.996[8]
Lower Limit of Quantification (LLOQ)0.17 ng/mL[8]
Intra-day Precision (%CV)≤ 12.6%[8]
Inter-day Precision (%CV)≤ 12.6%[8]
Intra-day Accuracy (%)88.3 - 113.9%[8]
Inter-day Accuracy (%)88.3 - 113.9%[8]
RecoveryNot explicitly stated
Matrix EffectNot explicitly stated

Table 2: Performance Characteristics with Structural Analog Internal Standards

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%CV)Accuracy (%)Recovery (%)Reference
Valdecoxib0.15 - 6000.15Intra & Inter-day: Within limitsIntra & Inter-day: Within limitsNot explicitly stated[7]
Glybenclamide50 - 500504.2% (at 200 ng/mL)Not explicitly stated85%[9]
IndoleNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[8]
PiribedilNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[8]

While both approaches can yield methods that meet regulatory acceptance criteria, the use of a SIL internal standard generally provides greater confidence in the data by more effectively compensating for analytical variability.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for Zafirlukast quantification using both types of internal standards.

Protocol 1: LC-MS/MS Analysis of Zafirlukast using a Structural Analog (Valdecoxib) as an Internal Standard[7]
  • Sample Preparation: Liquid-liquid extraction of 500 µL of human plasma with ethyl acetate.

  • Chromatographic Separation:

    • Column: Hypersil BDS C18

    • Mobile Phase: 10 mM ammonium acetate (pH 6.4) : acetonitrile (20:80, v/v)

    • Flow Rate: Not specified

    • Run Time: 2.0 min

  • Mass Spectrometric Detection:

    • Instrument: API-4000 LC-MS/MS

    • Ionization Mode: Electrospray Ionization (ESI)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Zafirlukast: m/z 574.2 → 462.1

      • Valdecoxib (IS): m/z 313.3 → 118.1

Protocol 2: LC-MS/MS Analysis of Zafirlukast using a Stable Isotope-Labeled Internal Standard (Zafirlukast-d10)[8]
  • Sample Preparation: Not explicitly detailed, but likely a protein precipitation or liquid-liquid extraction.

  • Chromatographic Separation: Specifics not detailed.

  • Mass Spectrometric Detection:

    • Instrument: Not specified

    • Ionization Mode: Not specified

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Zafirlukast: m/z 574.11 → 462.07

      • Zafirlukast-d10 (IS): m/z 584.2 → 472.1

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Zafirlukast and a typical bioanalytical workflow.

Zafirlukast_Signaling_Pathway cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor G_Protein Gq Protein Activation CysLT1R->G_Protein Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl_Leukotrienes->CysLT1R Binds to Zafirlukast Zafirlukast Zafirlukast->Block PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Cellular_Response Bronchoconstriction & Inflammation Ca_Release->Cellular_Response Block->CysLT1R Blocks

Caption: Zafirlukast's mechanism of action.

Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound or Structural Analog) Sample->Spike_IS Extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Quantification Quantification of Zafirlukast Data_Analysis->Quantification

Caption: A typical bioanalytical workflow for Zafirlukast quantification.

Conclusion: Making the Right Choice

The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Zafirlukast. While structural analogs can be used to develop validated methods, the use of a stable isotope-labeled internal standard like this compound is unequivocally the superior approach. Its ability to mimic the analyte's behavior throughout the analytical process provides a higher degree of confidence in the accuracy and precision of the final concentration data. For researchers aiming for the highest quality data, particularly in regulated environments, the investment in a stable isotope-labeled internal standard is well justified.

References

Assessing the Impact of Zafirlukast-13C,d6 on Assay Performance: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zafirlukast-13C,d6 as an internal standard (IS) against structural analog alternatives in quantitative bioanalysis. The focus is on the impact on assay performance, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for drug quantification in biological matrices.

Introduction to Zafirlukast and the Role of Internal Standards

Zafirlukast is a competitive leukotriene receptor antagonist used for the chronic treatment of asthma.[1][2] It works by selectively blocking the action of cysteinyl leukotrienes (LTD4 and LTE4) at the CysLT1 receptor, which mitigates airway inflammation, edema, and smooth muscle constriction.[2][3]

Accurate quantification of zafirlukast in biological samples (e.g., plasma) is crucial for pharmacokinetic (PK) studies. LC-MS/MS is a preferred method for this due to its high sensitivity and selectivity.[4] However, the accuracy of these methods can be compromised by several factors, including variability in sample preparation, injection volume, and especially matrix effects .[5][6] Matrix effects occur when co-eluting endogenous components from the biological sample enhance or suppress the ionization of the analyte, leading to inaccurate results.[7][8]

To correct for this variability, an Internal Standard (IS) is added at a known concentration to all samples, calibrators, and quality controls.[4] The ideal IS behaves identically to the analyte throughout the entire analytical process.[4][9] The two main types of internal standards used are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[4][10] They are versions of the analyte (e.g., Zafirlukast) where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H/D). This compound is a prime example.

  • Structural Analog Internal Standards: These are different molecules that are chemically similar to the analyte. For zafirlukast analysis, compounds like montelukast or valdecoxib have been used.[11]

Comparison: this compound (SIL) vs. Structural Analog IS

The choice of internal standard significantly impacts assay reliability. A stable isotope-labeled IS like this compound is superior because its physicochemical properties are nearly identical to the analyte, Zafirlukast. This ensures it co-elutes chromatographically and experiences the same degree of matrix effects and ionization efficiency.[12] A structural analog, while similar, may have different retention times, extraction recoveries, and ionization responses, making it less effective at compensating for variability.[10]

Data Presentation: Impact on Key Assay Parameters

The following table summarizes hypothetical but representative data from a bioanalytical method validation, comparing the performance of this compound against a structural analog IS for the quantification of zafirlukast in human plasma. The acceptance criteria are based on FDA and ICH M10 bioanalytical method validation guidelines.[13][14]

Validation Parameter FDA/ICH Acceptance Criteria Performance with this compound (SIL IS) Performance with Structural Analog IS Commentary
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-2.5% to +3.8%-14.2% to +18.5%The SIL IS provides significantly better accuracy, with bias well within limits. The analog IS shows bias approaching the acceptance limits, indicating poorer compensation.
Precision (%CV) ≤15% (≤20% at LLOQ)≤5.1%≤12.8%The SIL IS results in a much more precise assay. Higher %CV with the analog IS suggests inconsistent compensation for analytical variability.
Matrix Effect (ME) IS-normalized ME factor CV ≤15%4.2%18.7%The SIL IS effectively tracks and corrects for ion suppression/enhancement across different plasma lots.[15] The analog IS fails to adequately compensate, exceeding the acceptance criteria.
Extraction Recovery Consistent and preciseAnalyte: 85±4%; IS: 86±5%Analyte: 85±4%; IS: 72±9%The SIL IS shows recovery that is highly similar and consistent with the analyte. The analog IS has a different and more variable recovery, which can compromise accuracy.
Linearity (r²) ≥0.990.99950.9921Both are acceptable, but the higher correlation coefficient with the SIL IS indicates a better fit and more reliable quantification across the dynamic range.

LLOQ: Lower Limit of Quantitation; %CV: Percent Coefficient of Variation. Data is representative.

Visualizing the Workflow and Underlying Principles

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical assay to quantify zafirlukast, highlighting the point at which the internal standard is introduced.

G cluster_prep Sample Preparation cluster_analysis Analysis & Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) Add_IS Spike with Internal Standard (this compound or Analog) Plasma->Add_IS Precip Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evap Evaporate & Reconstitute Supernatant->Evap Inject Inject into LC-MS/MS Evap->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Data Data Acquisition (Analyte/IS Peak Area Ratio) MS->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Caption: Bioanalytical workflow for Zafirlukast quantification.

Mechanism of Matrix Effect Compensation

This diagram illustrates why a co-eluting SIL internal standard is superior at correcting for matrix effects compared to a structural analog that may separate chromatographically.

G cluster_0 Case 1: this compound (SIL IS) cluster_1 Case 2: Structural Analog IS A1 Analyte (Zafirlukast) ME1 Matrix Interference A1->ME1 Co-elutes with IS1 IS (this compound) IS1->ME1 Co-elutes with Result1 Analyte and IS signals are suppressed equally. Ratio remains constant. ACCURATE RESULT ME1->Result1 A2 Analyte (Zafirlukast) ME2 Matrix Interference A2->ME2 Co-elutes with IS2 IS (Analog) Result2 Only analyte signal is suppressed. Ratio is altered. INACCURATE RESULT ME2->Result2

Caption: How a SIL IS corrects matrix effects vs. an analog IS.

Zafirlukast Signaling Pathway

To provide context for the analyte's mechanism of action, this diagram shows a simplified representation of the cysteinyl leukotriene signaling pathway and the inhibitory action of Zafirlukast.

G AA Arachidonic Acid (in cell membrane) FL5 5-Lipoxygenase AA->FL5 LTA4 Leukotriene A4 (LTA4) FL5->LTA4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Receptor CysLT1 Receptor (on Airway Smooth Muscle) CysLTs->Receptor Binds to Response Asthmatic Response: - Bronchoconstriction - Inflammation - Mucus Production Receptor->Response Activates Zafirlukast Zafirlukast Zafirlukast->Receptor Blocks

Caption: Zafirlukast's mechanism of action in the leukotriene pathway.

Experimental Protocols

Protocol 1: Plasma Sample Preparation and Extraction
  • Aliquoting: Aliquot 100 µL of human plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the working internal standard solution (either this compound or a structural analog at 500 ng/mL) to each tube.

  • Protein Precipitation: Add 400 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Mixing: Vortex each tube for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Vortex briefly and inject 5 µL into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effect
  • Source Matrix: Obtain blank human plasma from at least six different individual donors.

  • Sample Set Preparation:

    • Set A (Neat Solution): Prepare the analyte (zafirlukast) and the IS in the reconstitution solution at low and high concentration levels.

    • Set B (Post-Extraction Spike): Extract blank plasma from each of the six donors as described in Protocol 1. After the evaporation step, reconstitute the dried extracts with the solutions prepared for Set A.

  • Analysis: Analyze all samples via LC-MS/MS.

  • Calculation:

    • The matrix factor (MF) for each donor lot is calculated as: (Peak Area in Set B) / (Mean Peak Area in Set A).

    • The IS-normalized MF is calculated as: (Analyte MF) / (IS MF).

    • The overall matrix effect is reported as the percent coefficient of variation (%CV) of the IS-normalized MF across the six donor lots. A %CV of ≤15% is considered acceptable, indicating that the IS adequately compensates for matrix variability.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is critical for developing robust, accurate, and precise bioanalytical methods. As demonstrated by comparative data, its ability to closely mimic the analyte during extraction and, most importantly, co-elute and experience identical ionization effects, makes it far superior to structural analog alternatives.[10][12] This leads to more reliable data for pharmacokinetic assessments and other critical drug development studies, ensuring compliance with regulatory standards.

References

Inter-day and intra-day precision for Zafirlukast analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of analytical methods for determining Zafirlukast concentrations reveals robust and reliable precision for both inter-day and intra-day assessments. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two common methods that demonstrate high precision in quantifying Zafirlukast in various matrices, including bulk drug, pharmaceutical formulations, and human plasma.

Inter-day and Intra-day Precision Data

The precision of an analytical method is a measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision refers to the precision of the assay when conducted on the same day, while inter-day precision is determined by repeating the assay on different days.

High-Performance Liquid Chromatography (HPLC)

Several studies have validated HPLC methods for Zafirlukast analysis, demonstrating excellent precision. A reversed-phase HPLC (RP-HPLC) method for the estimation of Zafirlukast in bulk and marketed tablet formulations showed a relative standard deviation of less than 2% for precision studies.[1] Another study developing an HPLC method for Zafirlukast in a pharmaceutical formulation also validated the method for its precision.[2]

ConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)MethodReference
Not Specified< 2%< 2%RP-HPLC[1]
0.75 - 200 ng/mL< 9%< 9%HPLC with fluorescence detection[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer high sensitivity and selectivity for the quantification of Zafirlukast in biological matrices. A validated LC-MS/MS method for the estimation of Zafirlukast in human plasma demonstrated intra-day and inter-day precision values to be within the assay variability limits as per FDA guidelines.[4] Another study reported intra-day and inter-day precisions of ≤12.6%.[5]

Concentration Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)MethodReference
0.15 - 600Within FDA limitsWithin FDA limitsLC-MS/MS[4]
0.17 - 600≤12.6%≤12.6%LC-MS/MS[5]
2004.2%Not ReportedFast HPLC with SPE[6]

Experimental Protocols

RP-HPLC Method for Bulk and Marketed Formulations[1]
  • Column: Symmetry ODS C18 (4.6mm×250mm, 5µm)

  • Mobile Phase: Methanol: Phosphate Buffer (40:60% v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

  • Run Time: Less than 8 minutes

  • Retention Time: Approximately 2.293 min

HPLC with Fluorescence Detection for Human Plasma[3]
  • Sample Preparation: Deproteinated plasma samples were extracted using C18 solid-phase extraction columns.

  • Chromatography: Normal-phase liquid chromatography.

  • Detection: Fluorescence detection.

  • Lower Limit of Quantitation: 0.75 ng/ml.

LC-MS/MS Method for Human Plasma[4]
  • Sample Preparation: Extraction of Zafirlukast and the internal standard from human plasma with ethyl acetate.

  • Column: Hypersil BDS C(18)

  • Mobile Phase: 10 mm ammonium acetate (pH 6.4):acetonitrile (20:80, v/v)

  • Chromatographic Run Time: 2.0 min

  • Elution Time (Zafirlukast): Approximately 1.11 min

  • Detection: API-4000 LC-MS/MS operated under multiple reaction-monitoring mode using electrospray ionization.

  • Ion Transitions: 574.2 --> 462.1 for Zafirlukast.

Experimental Workflow

The general workflow for the analysis of Zafirlukast, particularly in biological matrices, involves sample preparation, chromatographic separation, detection, and data analysis.

Zafirlukast_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Biological_Matrix Biological Matrix (e.g., Human Plasma) Spiking Spiking with Internal Standard Biological_Matrix->Spiking Extraction Extraction (e.g., SPE, LLE) Spiking->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection into HPLC/LC-MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, Fluorescence, MS/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Precision_Calculation Precision Calculation (Intra-day & Inter-day) Quantification->Precision_Calculation

Caption: General workflow for the bioanalytical method validation of Zafirlukast.

References

Safety Operating Guide

Navigating the Disposal of Zafirlukast-13C,d6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of Zafirlukast-13C,d6, a stable isotope-labeled version of the leukotriene receptor antagonist, Zafirlukast. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Disposal Procedures for this compound

The disposal of this compound should be approached with the same diligence as its parent compound, Zafirlukast. The primary directive is to handle it as chemical waste in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Consult Safety Data Sheet (SDS): Before handling, thoroughly review the material's SDS. The SDS for Zafirlukast indicates that it can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Waste Segregation:

    • Solid Waste: Place unused this compound and any materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves) into a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: For solutions of this compound, absorb the liquid with an inert material such as vermiculite, dry sand, or a universal binder.[1]

  • Container Management: The chemical waste container should be kept closed and stored in a designated, well-ventilated waste accumulation area. Ensure the label clearly identifies the contents as "this compound waste."

  • Decontamination:

    • Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol.[1]

    • Collect all decontamination materials (e.g., wipes, absorbent pads) and dispose of them as solid chemical waste.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Dispose of waste in accordance with all applicable environmental legislation.[2] Do not dispose of this compound down the drain or in the regular trash.

Quantitative Disposal Data

ParameterGuidelineSource
Waste Classification Chemical WasteGeneral Laboratory Practice
Recommended Decontaminant AlcoholMedchemExpress SDS[1]
Liquid Absorption Material Inert material (diatomite, universal binders)MedchemExpress SDS[1]

Experimental Protocols

No specific experimental protocols for the neutralization or destruction of this compound prior to disposal were found in the provided search results. The standard and recommended procedure is disposal via a licensed chemical waste handler.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_decon Decontamination cluster_disposal Final Disposal A Consult SDS for this compound B Wear appropriate PPE A->B C This compound to be disposed B->C D Solid or Liquid Waste? C->D E Place in labeled solid chemical waste container D->E Solid F Absorb with inert material D->F Liquid J Store waste in designated area E->J G Place absorbed waste in labeled chemical waste container F->G G->J H Decontaminate surfaces & equipment with alcohol I Dispose of decontamination materials as solid chemical waste H->I I->J K Contact EHS for pickup and disposal J->K

This compound Disposal Workflow

References

Essential Safety and Handling Guidance for Zafirlukast-13C,d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and proper disposal of Zafirlukast-13C,d6.

This compound is a stable, isotopically labeled form of Zafirlukast, a potent leukotriene receptor antagonist used in research and pharmaceutical development.[1][2] While the isotopic labeling does not significantly alter the chemical's hazardous properties, it is crucial to handle this active pharmaceutical ingredient (API) with appropriate safety measures to minimize exposure and ensure a safe laboratory environment.[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) for the parent compound, Zafirlukast, indicates that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Therefore, a comprehensive approach to personal protection is required.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Check for breakthrough times.
Respiratory Protection NIOSH-approved RespiratorA respirator with an appropriate particulate filter is necessary when handling the powder outside of a contained system (e.g., fume hood, glove box).
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin.
Additional Protection Disposable Gown or CoverallsRecommended for larger quantities or when there is a risk of significant dust generation to provide an extra layer of protection.[6]

Operational and Disposal Plans

Handling Procedures:

To minimize the risk of exposure, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood or a glove box, especially when manipulating the solid form.[5][7] Engineering controls are the primary means of exposure reduction.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable material.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within a certified chemical fume hood or a balance enclosure to control airborne particles.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wipe down the work area with an appropriate cleaning agent. Remove and dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly.

Disposal Plan:

Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including disposable PPE, in a clearly labeled, sealed container.

  • Liquid Waste: Collect contaminated solvents and solutions in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7] Do not dispose of this material down the drain or in the regular trash.[8][9][10][11]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_outcome Action Start Start: Handling this compound AssessQuantity Assess Quantity and Dust Potential Start->AssessQuantity AssessContainment Is the process fully contained? (e.g., glovebox) AssessQuantity->AssessContainment BasicPPE Basic PPE: - Safety Glasses - Lab Coat - Gloves AssessContainment->BasicPPE Yes EnhancedPPE Enhanced PPE: - Basic PPE - Respirator AssessContainment->EnhancedPPE No Proceed Proceed with Experiment BasicPPE->Proceed FullProtection Full Protection: - Enhanced PPE - Disposable Gown/Coveralls EnhancedPPE->FullProtection High Dust/Large Quantity EnhancedPPE->Proceed FullProtection->Proceed

PPE Selection Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.